GB83
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44N4O4 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C32H44N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-12,14,18,22-23,26,28H,3-6,9-10,13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 |
InChI Key |
ZXMXAOYWSLZLQM-MCOVPRHSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Agonist and Antagonist Profile of GB83: A Deep Dive into its Unique Modulation of PAR2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GB83, a small molecule modulator of Protease-Activated Receptor 2 (PAR2), has presented a confounding pharmacological profile, having been initially identified as an antagonist, yet more recent and comprehensive studies have redefined it as a bona fide agonist with a unique mechanism of action. This guide elucidates the dual agonist versus antagonist activity of this compound, providing a detailed examination of its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization. The seemingly paradoxical antagonist activity of this compound is, in fact, a consequence of its potent agonism, which leads to profound and sustained receptor desensitization and internalization, rendering the receptor refractory to subsequent stimulation. This unique "antagonism-by-agonism" mechanism distinguishes this compound from classical PAR2 agonists and antagonists, making it a valuable tool for dissecting PAR2 signaling and a compound of interest in therapeutic development.
The Conundrum of this compound: From Antagonist to Atypical Agonist
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation, pain, and other physiological and pathophysiological processes.[1][2] It is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which unmasks a tethered ligand that binds to and activates the receptor.[1][3]
This compound was initially developed and widely reported as a non-peptide PAR2 antagonist.[3][4] However, subsequent in-depth investigations have revealed that this compound is, in fact, a PAR2 agonist.[3][4][5][6] The initial mischaracterization stemmed from its ability to inhibit PAR2 activation by other agonists in certain experimental setups.[3][5] The current understanding is that this compound's apparent antagonist effect is a direct result of its unique agonist properties.[3][4][5][7]
Mechanism of Action: Unraveling the Dual Profile
The agonist activity of this compound is demonstrated by its ability to directly stimulate PAR2-mediated downstream signaling pathways, even in the absence of other agonists.[3][5][6] However, the kinetics and downstream consequences of this compound-induced activation differ significantly from canonical agonists like trypsin and the synthetic PAR2-activating peptide (PAR2-AP).[4][5]
Agonist Activity: Direct Activation of PAR2 Signaling
This compound directly activates PAR2, leading to the initiation of intracellular signaling cascades. The key signaling events triggered by this compound are:
-
Intracellular Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[3][5][7] However, unlike the rapid and transient calcium spike induced by trypsin and PAR2-AP, the response to this compound is characterized by a delayed onset and a sustained duration.[3][4][5]
-
MAPK Phosphorylation: Activation of PAR2 by this compound leads to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38, which are key signaling molecules in inflammatory pathways.[4][6] Similar to the calcium response, MAPK phosphorylation induced by this compound is also delayed and sustained compared to other agonists.[5][6]
The "Antagonist" Facet: Profound Desensitization and Internalization
The apparent antagonist activity of this compound arises from its ability to induce a profound and prolonged state of receptor desensitization and internalization.[3][5][7] This process renders PAR2 unresponsive to further stimulation by other agonists, thus mimicking the effect of an antagonist.
The key steps in this process are:
-
β-Arrestin Recruitment: Like trypsin, but in contrast to PAR2-AP, this compound stimulation leads to the robust and sustained recruitment of β-arrestin to the activated PAR2 receptor.[3][4][5]
-
Receptor Endocytosis: The recruitment of β-arrestin triggers the rapid and sustained internalization of PAR2 from the cell surface into endosomes.[4][5][6]
-
Delayed Receptor Recovery: Following internalization, the recovery of PAR2 to the cell surface is significantly delayed after stimulation with this compound compared to other agonists.[3][4][5] This prolonged absence of the receptor from the cell surface is a major contributor to its apparent antagonist effect.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity on PAR2.
| Parameter | Cell Line | Agonist (for inhibition) | Value | Reference |
| IC50 (Inhibition) | HT-29 | PAR2-AP | 2.1 ± 0.45 µM | [3] |
| Agonist Activity | HT-29 | - | Dose-dependent increase in intracellular calcium | [3][7] |
| Agonist Activity | HT-29 | - | Dose-dependent phosphorylation of ERK1/2 and p38 | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound on PAR2.
Intracellular Calcium Measurement
-
Cell Culture: Human colorectal adenocarcinoma HT-29 cells, which endogenously express PAR2, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Cells are seeded onto black-walled, clear-bottom 96-well plates and grown to confluence.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Treatment: For antagonist activity, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) before the addition of a PAR2 agonist (e.g., PAR2-AP). For agonist activity, cells are directly stimulated with this compound.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. The data is typically recorded as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4).
-
Data Analysis: The dose-response curves for agonist activity (EC50) or antagonist activity (IC50) are generated by plotting the change in fluorescence against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response equation.
Western Blotting for MAPK Phosphorylation
-
Cell Culture and Treatment: HT-29 cells are grown in culture dishes and treated with this compound, trypsin, or PAR2-AP for various time points.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative level of MAPK phosphorylation.
Receptor Internalization Assay (Immunofluorescence)
-
Cell Culture: Cells expressing a tagged version of PAR2 (e.g., EGFP-PAR2) are grown on glass coverslips.
-
Compound Treatment: The cells are treated with this compound, trypsin, or PAR2-AP for different time intervals.
-
Fixation and Permeabilization: After treatment, the cells are fixed with paraformaldehyde and, if necessary for intracellular staining, permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with primary antibodies against the tag (if applicable) or PAR2, followed by incubation with fluorescently labeled secondary antibodies. The nucleus can be counterstained with a DNA-binding dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the subcellular localization of PAR2 is visualized using a confocal fluorescence microscope.
-
Analysis: The degree of receptor internalization is assessed by observing the translocation of PAR2 from the plasma membrane to intracellular vesicles.
Visualizations: Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathways Activated by this compound
Caption: this compound activates PAR2, leading to Gq-mediated calcium release and MAPK activation.
Mechanism of Apparent Antagonism by this compound
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GB83: A Unique Agonist of Protease-Activated Receptor 2 (PAR2) - A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) critically involved in inflammation and cellular signaling.[1] For years, the small molecule GB83 was classified and utilized as a selective PAR2 antagonist. However, recent comprehensive studies have overturned this classification, revealing this compound to be a bona fide agonist of PAR2 with a highly unusual mechanism of action.[1][2]
This compound directly activates PAR2, initiating downstream signaling cascades, including intracellular calcium mobilization and MAPK phosphorylation.[1][3] Crucially, this activation is characterized by a delayed onset and sustained duration, contrasting sharply with the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-activating peptides (PAR2-AP).[1][4] The molecule's initial mischaracterization stems from its other dominant effect: inducing profound, prolonged receptor desensitization and internalization.[3][5] After activation by this compound, PAR2 is rapidly removed from the cell surface and its functional recovery is significantly delayed, effectively rendering the cell unresponsive to further PAR2 stimulation for an extended period.[1][5] This technical guide provides an in-depth analysis of this unique mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex pathways involved.
The Re-evaluation of this compound: From Antagonist to Agonist
This compound was initially developed as a non-peptidyl antagonist capable of reversibly inhibiting PAR2 activation at low micromolar concentrations.[2] This classification was supported by its ability to inhibit intracellular calcium increase in response to PAR2-AP with an IC50 of 2.1 µM.[5] However, subsequent investigations revealed that this compound itself could elicit PAR2-mediated cellular responses in the absence of any other agonist.[3][5] This agonist activity was definitively confirmed in studies using PAR2-knockout cells, where this compound had no effect, and in cells overexpressing PAR2, where it strongly induced signaling.[3] Further, the effects of this compound were completely blocked by the potent PAR2 antagonist AZ3451, confirming its action is mediated directly through PAR2.[3]
Core Mechanism of Action
G-Protein-Mediated Signaling
Like other PAR2 agonists, this compound initiates signaling through the activation of heterotrimeric G-proteins. The primary pathway involves the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC). This cascade ultimately results in the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38.[3][5]
A defining feature of this compound's action is the kinetic profile of this signaling cascade. Both the increase in intracellular calcium and the phosphorylation of MAPKs are markedly delayed and sustained when compared to the rapid and transient signals produced by trypsin and PAR2-AP.[1][4]
Receptor Desensitization, Internalization, and Recovery
The paradoxical "antagonist-like" behavior of this compound is explained by its profound effect on PAR2 trafficking and desensitization.[1] Upon activation by this compound, PAR2 undergoes phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[2][5]
Key distinctions in this process differentiate this compound from other agonists:
-
β-Arrestin Colocalization: Similar to trypsin, this compound induces a sustained colocalization of PAR2 with β-arrestin. This is in contrast to PAR2-AP, which elicits only a low level of colocalization.[5] This sustained association is critical for the subsequent steps.
-
Receptor Endocytosis: this compound triggers significant and sustained endocytosis (internalization) of the PAR2/β-arrestin complex from the plasma membrane.[2][5]
-
Delayed Recovery: The most critical aspect of this compound's mechanism is the subsequent fate of the internalized receptor. Following stimulation with this compound, the functional recovery of PAR2 on the cell surface is dramatically delayed.[1][5] Evidence suggests this recovery is not due to receptor recycling but rather depends on the de novo synthesis of new PAR2 molecules.[6] This long-lasting removal of functional receptors from the cell surface effectively shuts down the pathway, explaining why pre-treatment with this compound inhibits the action of other PAR2 agonists.
Quantitative Data Summary
The primary quantitative value reported for this compound reflects its ability to induce desensitization, which was initially measured as inhibitory potency against another agonist.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 2.1 ± 0.45 µM | HT-29 | Inhibition of PAR2-AP-induced intracellular Ca²⁺ increase | [5] |
Key Experimental Protocols
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the direct activation of the Gαq pathway by quantifying changes in intracellular calcium concentration.
-
Cell Culture: Human colorectal adenocarcinoma HT-29 cells, which endogenously express PAR2, are plated in 96-well plates.[5]
-
Dye Loading: Cells are incubated for 1 hour with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[5]
-
Compound Addition: Baseline fluorescence is measured before the automated addition of this compound, PAR2-AP (as a control), or vehicle. For inhibition studies, cells are pre-incubated with this compound for 15 minutes before adding PAR2-AP.[4]
-
Measurement: Fluorescence intensity is measured kinetically over several minutes using a microplate reader (e.g., FLUOstar Omega) with appropriate excitation/emission wavelengths. The change in fluorescence corresponds to the change in [Ca²⁺]i.[5]
MAPK Phosphorylation Analysis (Western Blot)
This method is used to confirm downstream signaling events by detecting the phosphorylated (active) forms of ERK1/2 and p38.
-
Cell Treatment: HT-29 cells are grown in 6-well plates and treated with compounds (e.g., 30 µM this compound) for various time points.[5]
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[5]
-
Electrophoresis & Transfer: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and p-p38. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Membranes are often stripped and re-probed for total ERK1/2 and p38 as loading controls.
PAR2 Functional Recovery Assay
This protocol directly assesses the duration of receptor desensitization.
-
Initial Stimulation: HT-29 cells are treated with a high concentration of this compound, trypsin, or PAR2-AP (e.g., 30 µM) for 30 minutes to induce maximal desensitization.[5]
-
Washout: The agonist-containing medium is removed, and the cells are washed thoroughly (e.g., 3 times with PBS) to remove the compound.[5]
-
Recovery Incubation: Fresh culture medium is added, and cells are incubated for various time points (e.g., 0, 30, 60, 120, 240 minutes) to allow for receptor recovery.[5]
-
Re-stimulation: At each time point, the cells' responsiveness is tested by re-stimulating them with a standard agonist (PAR2-AP) and measuring the resulting [Ca²⁺]i signal as described in Protocol 5.1.[5]
-
Analysis: The magnitude of the calcium signal upon re-stimulation is compared to that of naive cells to quantify the percentage of functional recovery over time.
Conclusion
This compound is a unique pharmacological agent that acts as a PAR2 agonist, distinguished by its induction of delayed, sustained signaling and profound, long-lasting receptor desensitization.[1][5] Its mechanism, which involves sustained β-arrestin association and a slow, synthesis-dependent recovery of receptor function, explains its initial misidentification as an antagonist.[5][6] This dual nature makes this compound an invaluable tool for dissecting the nuanced roles of G-protein signaling versus β-arrestin-mediated pathways and for studying the long-term consequences of PAR2 activation and downregulation in various pathophysiological contexts.[1]
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IJMS | Free Full-Text | this compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [mdpi.com]
GB83: A Deep Dive into its Unique Signaling Properties in PAR2 Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for therapeutic intervention. GB83, a small molecule initially identified as a PAR2 antagonist, has emerged as a fascinating pharmacological tool due to its unique agonistic properties that starkly contrast with those of endogenous proteases like trypsin and synthetic peptide agonists. This technical guide provides a comprehensive overview of the distinct signaling signature of this compound, detailing its effects on intracellular calcium mobilization, MAPK signaling, and receptor regulation. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential for advancing PAR2-targeted drug discovery.
Introduction: The Enigma of this compound
Initially characterized as a non-peptidyl antagonist of PAR2, this compound was shown to reversibly inhibit PAR2 activation with an IC50 of approximately 2 µM[1]. However, subsequent investigations revealed a more complex and intriguing pharmacology. It is now understood that this compound is, in fact, a bona fide agonist of PAR2, eliciting a unique and sustained signaling cascade that sets it apart from canonical agonists[1][2][3]. This paradoxical behavior, where an agonist causes profound and prolonged receptor desensitization, likely led to its initial mischaracterization as an antagonist[1][2]. Understanding the nuances of this compound-induced PAR2 activation is crucial for its application as a research tool and for the design of novel PAR2 modulators.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity on PAR2, comparing it with other standard PAR2 agonists where data is available.
| Parameter | This compound | PAR2-AP (SLIGKV-NH2) | Trypsin | Cell Line | Reference |
| IC50 (Inhibition of PAR2-AP induced Ca2+ mobilization) | 2.1 µM | N/A | N/A | HT-29 | [1] |
| Concentration for significant Ca2+ increase | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |
| Concentration for MAPK (ERK1/2 & p38) phosphorylation | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |
| Concentration for receptor endocytosis & β-arrestin colocalization | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |
Table 1: Potency and Efficacy of this compound in PAR2 Activation.
| Signaling Characteristic | This compound | PAR2-AP (SLIGKV-NH2) | Trypsin | Reference |
| Calcium Signal Profile | Slow and Prolonged | Rapid and Transient | Rapid and Transient | [1] |
| MAPK (ERK1/2 & p38) Activation Profile | Delayed and Sustained | Rapid and Transient | Rapid and Transient | [1][4] |
| Receptor Endocytosis | Sustained | Low Level | Sustained | [1][2] |
| β-arrestin Colocalization | Marked and Sustained | Low Level | Sustained | [1][2] |
| Receptor Recovery (Resensitization) | Significantly Delayed | Rapid | Delayed | [1][2] |
Table 2: Comparative Signaling Properties of PAR2 Agonists.
Unique Signaling Properties of this compound
Delayed and Sustained G-protein Signaling
Unlike the rapid and transient intracellular calcium mobilization and MAPK phosphorylation induced by trypsin and PAR2-activating peptides (PAR2-APs), this compound elicits a distinctively slow and prolonged response[1][2][4].
-
Intracellular Calcium Mobilization: this compound induces a significant increase in intracellular calcium levels, a hallmark of PAR2 activation via Gq coupling. However, the onset of this calcium signal is delayed and its duration is extended compared to other agonists[1]. Interestingly, at the single-cell level, this compound causes an asynchronous activation of PAR2, in contrast to the simultaneous activation observed with PAR2-AP. This phenomenon might be attributed to the physicochemical properties of this compound, such as membrane permeability, or its specific binding kinetics with the receptor[1].
-
MAPK Pathway Activation: The activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, is a critical downstream event in PAR2 signaling. This compound effectively stimulates the phosphorylation of both ERK1/2 and p38. This activation is mediated by PAR2, as it can be blocked by a selective PAR2 antagonist[1]. Similar to its effect on calcium signaling, this compound induces a more sustained phosphorylation of these kinases compared to the transient activation by trypsin and PAR2-AP[1].
Robust β-Arrestin Recruitment and Receptor Internalization
A key feature that distinguishes this compound's signaling profile is its profound and sustained engagement of the β-arrestin pathway.
-
β-Arrestin Colocalization: this compound markedly induces the colocalization of PAR2 with β-arrestin[1][2]. This is in stark contrast to PAR2-AP, which elicits only a low level of β-arrestin recruitment[1]. The robust recruitment of β-arrestin by this compound is more akin to that induced by the endogenous protease, trypsin[1][2].
-
Receptor Endocytosis: The strong interaction with β-arrestin leads to sustained endocytosis of PAR2[1][2]. This prolonged internalization contributes to the long-lasting desensitization of the receptor at the cell surface.
Prolonged Desensitization and Slow Receptor Recovery
The most striking and functionally significant consequence of this compound-mediated PAR2 activation is the prolonged desensitization and significantly delayed recovery of the receptor's function and cell surface localization[1][2]. This profound and lasting inactivation of the receptor is the primary reason why this compound was initially misidentified as an antagonist. While both trypsin and this compound induce receptor internalization, the recovery of PAR2 function following this compound stimulation is markedly slower[1].
Signaling Pathways and Experimental Workflows
This compound-Induced PAR2 Signaling Pathway
Caption: this compound activates PAR2, leading to delayed but sustained G-protein and robust β-arrestin signaling.
Experimental Workflow: Characterizing this compound Activity
Caption: Workflow for the experimental characterization of this compound's signaling properties at PAR2.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Preparation:
-
Seed PAR2-expressing cells (e.g., HT-29) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
On the day of the assay, wash the cells with a buffered saline solution (e.g., HBSS) containing calcium and magnesium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound, PAR2-AP, and trypsin in an appropriate vehicle (e.g., DMSO for this compound, water or buffer for peptides and enzymes).
-
Prepare serial dilutions of the agonists in the assay buffer.
-
For antagonist studies, pre-incubate the cells with this compound or a known PAR2 antagonist (e.g., AZ3451) for a specified period (e.g., 15 minutes) before adding the agonist.
-
-
Data Acquisition:
-
Use a fluorescence plate reader to measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a short period before the automated injection of the agonist.
-
Continue to record the fluorescence signal over time to capture the kinetics of the calcium response.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data can be expressed as the peak fluorescence change from baseline or the area under the curve.
-
For antagonist activity, calculate the percentage inhibition of the agonist-induced response and determine the IC50 value by fitting the data to a dose-response curve.
-
MAPK (ERK1/2 and p38) Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis:
-
Grow cells to near confluence in culture dishes.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Treat the cells with this compound, trypsin, or PAR2-AP for various time points.
-
To stop the stimulation, place the dishes on ice and wash with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
-
Immunodetection:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, total p38, or a housekeeping protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels or the housekeeping protein.
-
Express the results as fold-change over the untreated control.
-
β-Arrestin Recruitment and Receptor Internalization Assay (Immunofluorescence Microscopy)
-
Cell Culture and Transfection (if necessary):
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
For visualization, cells can be transiently or stably transfected with fluorescently tagged proteins, such as PAR2-EGFP and β-arrestin-RFP[1].
-
-
Cell Treatment:
-
Treat the cells with this compound, PAR2-AP, or trypsin for various time points (e.g., 0, 10, 30, 60 minutes)[1].
-
-
Immunofluorescence Staining (for endogenous proteins):
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against PAR2 and β-arrestin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture images from multiple fields of view for each condition.
-
-
Data Analysis:
-
β-Arrestin Recruitment: Visually assess the translocation of β-arrestin from the cytoplasm to the plasma membrane where it colocalizes with PAR2. Quantify the colocalization using image analysis software (e.g., by calculating Pearson's correlation coefficient).
-
Receptor Internalization: Observe the movement of PAR2 from the plasma membrane to intracellular vesicles. Quantify internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm or by counting the number of intracellular puncta.
-
Conclusion and Future Directions
This compound represents a paradigm-shifting molecule in the study of PAR2. Its unique signaling signature, characterized by delayed and sustained G-protein activation, robust and prolonged β-arrestin engagement, and profound receptor desensitization, provides an invaluable tool to dissect the complex downstream consequences of PAR2 activation. The distinct signaling profile of this compound highlights the potential for biased agonism at PAR2, where ligands can selectively engage specific signaling pathways (G-protein vs. β-arrestin) to achieve desired therapeutic effects.
Future research should focus on elucidating the precise molecular interactions between this compound and the PAR2 receptor that govern its unique activation kinetics and signaling bias. Furthermore, exploring the in vivo consequences of this compound-mediated PAR2 activation in various disease models will be crucial to understanding the therapeutic potential of modulating PAR2 signaling in this distinctive manner. The continued study of this compound and the development of other biased PAR2 ligands will undoubtedly pave the way for more sophisticated and effective treatments for a range of inflammatory and proliferative diseases.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GB83: A Comprehensive Technical Guide to its Physicochemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB83 is a small molecule modulator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Initially identified as a PAR2 antagonist, more recent evidence suggests that this compound acts as a biased agonist, selectively activating certain downstream signaling pathways while antagonizing others. This complex pharmacological profile makes this compound a valuable tool for dissecting the intricacies of PAR2 signaling and a potential lead compound for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.
Physicochemical Properties and Structure
This compound is a synthetic, non-peptidic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-N-((S)-1-(((2S,3S)-1-(1',3'-dihydrospiro[indene-2,4'-piperidine]-1'-yl)-3-methyl-1-oxopentan-2-yl)amino)-3-(cyclohexyl)-1-oxopropan-2-yl)isoxazole-5-carboxamide | N/A |
| Molecular Formula | C32H44N4O4 | [1] |
| Molecular Weight | 548.72 g/mol | [1] |
| CAS Number | 1252806-86-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Structure:
The chemical structure of this compound is characterized by a central cyclohexylalanine and isoleucine core, flanked by an isoxazole-5-carboxamide (B1310951) group and a spiro[indene-2,4'-piperidine] moiety.
Biological Activity and Mechanism of Action
This compound's interaction with PAR2 is multifaceted. While initially characterized as an antagonist, subsequent studies have revealed a more nuanced mechanism of action, classifying it as a biased agonist.[2][3][4][5][6]
Antagonistic Activity:
This compound has been shown to inhibit PAR2 activation by various agonists, including trypsin and activating peptides, in certain cellular contexts. This antagonistic effect is particularly evident in the inhibition of Gαq-mediated intracellular calcium mobilization.[7]
Agonistic (Biased) Activity:
Conversely, this compound can also act as an agonist, stimulating other PAR2-mediated signaling pathways. Notably, it has been observed to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in the mitogen-activated protein kinase (MAPK) cascade.[2][3] This biased agonism suggests that this compound stabilizes a conformation of the PAR2 receptor that preferentially couples to specific downstream effectors.
The following diagram illustrates the known signaling pathways associated with PAR2 activation and the points at which this compound is thought to exert its effects.
Caption: PAR2 signaling pathways and the modulatory effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally similar isoxazole-piperidine compounds, a representative synthetic route can be proposed.[8][9] This would likely involve the coupling of a protected cyclohexylalanine-isoleucine dipeptide with a 5-isoxazole carboxylic acid and subsequent reaction with a spiro[indene-2,4'-piperidine] moiety, followed by deprotection steps. Researchers aiming to synthesize this compound should refer to the literature on the synthesis of related PAR2 modulators for detailed reaction conditions and purification methods.
In Vivo Model: Neutrophil Elastase-Induced Synovitis in Mice
This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound in a mouse model of synovitis.[10][11]
1. Animals:
-
Male C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Human neutrophil elastase (NE)
-
This compound
-
Vehicle (e.g., saline with 0.1% DMSO)
-
Anesthetic (e.g., isoflurane)
3. Procedure:
-
Anesthetize mice using isoflurane.
-
Administer this compound (e.g., 5 µg in 100 µL vehicle) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to NE injection.
-
Inject human neutrophil elastase (e.g., 1 µg in 10 µL saline) intra-articularly into the right knee joint. Inject the left knee with saline as a control.
-
At various time points (e.g., 4, 24, 48 hours) post-injection, assess joint inflammation by measuring knee joint diameter with a digital caliper.
-
Assess pain behavior using a von Frey filament test to measure mechanical allodynia.
-
At the end of the experiment, euthanize the animals and collect knee joint tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and measurement of inflammatory mediators (e.g., cytokines via ELISA).
4. Data Analysis:
-
Compare knee joint diameter and paw withdrawal thresholds between this compound-treated and vehicle-treated groups.
-
Analyze histological scores and cytokine levels to determine the effect of this compound on inflammation.
Caption: Experimental workflow for the in vivo synovitis model.
In Vitro Assay: Intracellular Calcium Mobilization
This protocol describes a common method for measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[12][13][14][15]
1. Cell Culture:
-
Culture cells expressing PAR2 (e.g., HT-29 or HEK293-PAR2) in a 96-well black, clear-bottom plate to ~80-90% confluency.
2. Reagents:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR2 agonist (e.g., trypsin or SLIGRL-NH2)
-
This compound
3. Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Add 100 µL of Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS to each well.
4. Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation.
-
Measure baseline fluorescence for a short period (e.g., 30 seconds).
-
Add this compound at various concentrations and incubate for a specified time (e.g., 15 minutes).
-
Add the PAR2 agonist and immediately begin recording fluorescence.
-
Excite Fura-2 at 340 nm and 380 nm and measure emission at 510 nm.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
Normalize the data to the baseline fluorescence.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium response.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.
In Vitro Assay: ERK1/2 Phosphorylation (Western Blot)
This protocol outlines the steps for detecting changes in ERK1/2 phosphorylation in response to this compound treatment using Western blotting.[16][17][18][19][20]
1. Cell Culture and Treatment:
-
Culture cells expressing PAR2 in 6-well plates to ~80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 5, 15, 30 minutes). Include a positive control (e.g., a known PAR2 agonist) and a vehicle control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
4. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation across different treatment conditions.
Conclusion
This compound is a fascinating and complex molecule that has evolved from being considered a straightforward PAR2 antagonist to a more nuanced biased agonist. Its ability to selectively modulate PAR2 signaling pathways provides a powerful tool for researchers to investigate the diverse roles of this receptor in health and disease. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to further elucidate the therapeutic potential of targeting PAR2. As our understanding of biased agonism and PAR2 signaling continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. abcam.cn [abcam.cn]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
GB83: A Dual-Function Pharmacological Tool for Probing Protease-Activated Receptor 2 (PAR2) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, unveils a tethered ligand that initiates downstream signaling.[3] The study of PAR2 has been significantly advanced by the development of pharmacological tools, among which GB83 stands out due to its complex and intriguing mechanism of action. Initially characterized as a PAR2 antagonist, recent evidence has compellingly redefined this compound as a bona fide agonist with a unique mode of action that leads to profound and prolonged receptor desensitization and internalization. This dual functionality makes this compound a valuable and versatile tool for dissecting the intricate signaling pathways and regulatory mechanisms of PAR2.
This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying PAR2 function. It includes a compilation of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways and experimental workflows to aid researchers in effectively utilizing this multifaceted pharmacological agent.
Mechanism of Action: An Agonist with Antagonistic Consequences
This compound was first identified as a non-peptide antagonist of PAR2, capable of inhibiting PAR2 activation by both proteases and synthetic peptide agonists.[4] Indeed, pretreatment with this compound can potently inhibit the intracellular calcium increase induced by PAR2-activating peptide (PAR2-AP) with an IC50 of approximately 2.1 µM in HT-29 cells.[5] However, subsequent and more detailed investigations have revealed that this compound is, in fact, a PAR2 agonist.[3][5]
Unlike the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-AP, this compound elicits a delayed and sustained increase in intracellular calcium and phosphorylation of MAPKs such as ERK1/2.[3] This agonistic activity is mediated through PAR2, as it is absent in cells not expressing the receptor and can be blocked by other PAR2 antagonists like AZ3451.[5]
The apparent antagonistic effects of this compound stem from its ability to induce robust and prolonged desensitization and internalization of PAR2.[3][5] this compound, similar to trypsin, promotes a sustained endocytosis of PAR2 and its colocalization with β-arrestin.[3] This leads to a significant delay in the recovery of functional PAR2 on the cell surface, which is thought to be reliant on de novo protein synthesis.[5] This prolonged refractory state effectively renders the cell unresponsive to subsequent PAR2 stimulation, thus explaining the initial characterization of this compound as an antagonist. This unique "agonist-induced antagonism" makes this compound a powerful tool to study the consequences of long-term PAR2 downregulation.
Quantitative Data for this compound and Other PAR2 Modulators
For researchers to effectively design experiments, a clear understanding of the potency and efficacy of this compound in comparison to other commonly used PAR2 modulators is essential. The following table summarizes key quantitative data from the literature.
| Compound | Class | Assay | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Agonist (with desensitizing/internalizing effects) | Inhibition of PAR2-AP-induced Ca2+ increase | HT-29 | IC50: 2.1 ± 0.45 µM | [5] |
| This compound | Agonist | Intracellular Ca2+ increase | A2058-PAR2 | EC50: 2.1 ± 0.17 µM | [5] |
| Trypsin | Agonist (Protease) | Intracellular Ca2+ increase | HT-29 | - | [5] |
| PAR2-AP (e.g., SLIGKV-NH2) | Agonist (Peptide) | Intracellular Ca2+ increase | HT-29 | - | [5] |
| AZ3451 | Antagonist | Inhibition of PAR2-AP-induced Ca2+ increase | - | IC50: 23 nM | [6] |
| GB88 | Biased Antagonist | Inhibition of 2f-LIGRLO-NH2-induced Ca2+ release | HT-29 | IC50: 560 nM | [7] |
| I-191 | Antagonist | Inhibition of PAR2-mediated Ca2+ release | - | Nanomolar range | [7] |
| C391 | Antagonist | Inhibition of 2-at-LIGRL-NH2-induced Ca2+ signaling | 16HBE14o- | IC50: 1.30 µM | [8] |
Signaling Pathways Modulated by this compound
Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.
Gq/11-PLC-Calcium Signaling
Upon binding to PAR2, this compound induces a conformational change that activates heterotrimeric G proteins of the Gq/11 family. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR2 activation and can be readily measured in vitro.
Figure 1: this compound-induced Gq/11-PLC-calcium signaling pathway.
MAPK/ERK Signaling
Another important downstream consequence of PAR2 activation by this compound is the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 serves as a robust and quantifiable marker of PAR2 activation.
Figure 2: this compound-induced MAPK/ERK signaling pathway.
β-Arrestin Recruitment and Receptor Internalization
A defining feature of this compound's action is its ability to induce the recruitment of β-arrestins to the activated PAR2. This interaction is critical for both G protein-independent signaling and for mediating receptor desensitization and internalization. The colocalization of PAR2 and β-arrestin, followed by the trafficking of the receptor to intracellular compartments, can be visualized using microscopy techniques. The prolonged nature of this internalization is a key factor in the apparent antagonistic effects of this compound.
Figure 3: this compound-induced PAR2 internalization pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the effects of this compound on PAR2 function.
In Vitro Assays
This assay is fundamental for observing the agonistic activity of this compound and its inhibitory effect on other PAR2 agonists.
-
Materials:
-
HT-29 or other PAR2-expressing cells
-
96-well black-walled, clear-bottom plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound, PAR2-AP (e.g., 2-furoyl-LIGRLO-NH2), and other relevant compounds
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Plating: Seed PAR2-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. If using, add probenecid (e.g., 2.5 mM).
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists in Assay Buffer at a concentration 4-5 times the final desired concentration in a separate 96-well plate (agonist plate).
-
Measurement of Calcium Flux:
-
Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the compounds from the agonist plate to the cell plate.
-
Continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response.
-
-
Data Analysis:
-
For agonism, calculate the peak fluorescence response over baseline.
-
For antagonism, pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) before adding a fixed concentration (e.g., EC80) of a PAR2 agonist. Calculate the percent inhibition of the agonist response.
-
Determine EC50 or IC50 values by fitting the concentration-response data to a sigmoidal curve.
-
-
Figure 4: Experimental workflow for the intracellular calcium mobilization assay.
This assay is used to confirm that this compound activates the MAPK/ERK signaling pathway downstream of PAR2.
-
Materials:
-
PAR2-expressing cells (e.g., HT-29)
-
6-well plates
-
Serum-free culture medium
-
This compound and control compounds
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with different concentrations of this compound or control compounds for various time points (e.g., 5, 15, 30 minutes).
-
-
Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total-ERK1/2.
-
-
Data Analysis: Quantify band intensities using image analysis software and express p-ERK levels relative to total-ERK.
-
Figure 5: Experimental workflow for the ERK1/2 phosphorylation Western blot assay.
This imaging-based assay allows for the direct visualization of this compound-induced PAR2 internalization.
-
Materials:
-
Cells stably or transiently expressing fluorescently-tagged PAR2 (e.g., PAR2-EGFP).
-
Glass-bottom dishes or coverslips.
-
Live-cell imaging medium.
-
This compound and control compounds.
-
Confocal microscope with an environmental chamber (37°C, 5% CO2).
-
-
Protocol:
-
Cell Plating: Plate PAR2-EGFP expressing cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Live-Cell Imaging Setup:
-
Place the dish on the stage of the confocal microscope within the environmental chamber and allow the temperature to equilibrate.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Image Acquisition:
-
Identify a field of cells with clear plasma membrane expression of PAR2-EGFP.
-
Acquire a baseline image (time 0).
-
Carefully add this compound or a control compound to the dish.
-
Acquire images at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes or longer to track the movement of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles (puncta).
-
-
Data Analysis:
-
Quantify the degree of internalization by counting the number of intracellular puncta per cell or by measuring the decrease in plasma membrane fluorescence intensity over time using image analysis software (e.g., ImageJ).
-
-
Figure 6: Experimental workflow for the PAR2 internalization imaging assay.
In Vivo Assay
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds like this compound.
-
Materials:
-
Male Sprague-Dawley rats or Swiss mice.
-
Carrageenan (1% w/v in sterile saline).
-
This compound dissolved in an appropriate vehicle (e.g., saline, DMSO, or oil).
-
Parenteral administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).
-
Plethysmometer or calipers to measure paw volume/thickness.
-
-
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at a set time (e.g., 30-60 minutes) before the carrageenan injection.
-
Induction of Edema: Inject 50-100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement.
-
Compare the edema in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of edema.
-
-
Figure 7: Experimental workflow for the carrageenan-induced paw edema model.
Selectivity, Pharmacokinetics, and Other Considerations
-
Selectivity: While primarily targeting PAR2, this compound has been shown to be a positive allosteric modulator of PAR1.[6] It does not appear to affect PAR4 internalization.[5] Researchers should consider these off-target effects when designing and interpreting experiments, particularly in systems where multiple PARs are expressed.
-
Pharmacokinetics and Pharmacodynamics: There is limited publicly available information on the detailed pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, such as its bioavailability, half-life, and tissue distribution. Researchers planning in vivo studies should consider conducting preliminary PK/PD studies to determine optimal dosing regimens.
-
Preparation and Handling: this compound is a small molecule that is typically dissolved in DMSO for in vitro stock solutions. For in vivo studies, appropriate vehicle selection is crucial and may require formulation development to ensure solubility and stability.
Conclusion
This compound is a unique and powerful pharmacological tool for investigating the biology of PAR2. Its dual nature as an agonist that induces profound and prolonged receptor downregulation provides a means to explore the consequences of both acute PAR2 activation and its long-term functional antagonism. By understanding its distinct mechanism of action and employing the appropriate experimental protocols, researchers can leverage this compound to gain deeper insights into the multifaceted roles of PAR2 in health and disease, paving the way for the development of novel therapeutic strategies targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. mdpi.com [mdpi.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Agonist/Antagonist Nature of GB83: An In-depth Technical Guide to its Effect on Intracellular Calcium Mobilization Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modulatory effects of GB83 on Protease-Activated Receptor 2 (PAR2), with a specific focus on its unique impact on intracellular calcium mobilization kinetics. Previously characterized as a PAR2 antagonist, recent findings have redefined this compound as a bona fide agonist with a distinct signaling signature compared to other PAR2 activators. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows to facilitate a deeper understanding and application of this compound in research and drug development.
Core Findings: this compound's Unique Agonistic Profile at PAR2
This compound, a non-peptidic small molecule, was initially identified as a reversible PAR2 antagonist. However, it is now understood to be a PAR2 agonist that elicits a distinct intracellular calcium response. Unlike the rapid and transient calcium signals induced by canonical PAR2 agonists like trypsin and PAR2-activating peptide (PAR2-AP), this compound triggers a delayed and sustained increase in intracellular calcium levels.[1][2] This unique kinetic profile suggests a different mode of action at the receptor, which may explain its previously observed inhibitory effects in certain experimental contexts.[1][3]
The agonistic activity of this compound is strictly PAR2-dependent. In cell lines lacking functional PAR2, this compound does not induce an increase in intracellular calcium. Conversely, in cells overexpressing human PAR2, this compound strongly elevates intracellular calcium levels.[1] This effect is completely blocked by the selective PAR2 antagonist AZ3451, further confirming that this compound's activity is mediated through PAR2.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with PAR2, providing a basis for experimental design and data interpretation.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (as an agonist) | A2058-PAR2 | EC50 | 2.1 ± 0.17 µM | [5] |
| This compound (as an antagonist vs. PAR2-AP) | HT-29 | IC50 | 2.1 ± 0.45 µM | [3] |
Table 1: Potency of this compound in modulating PAR2-mediated intracellular calcium mobilization.
| Agonist | Cell Line | Calcium Signal Kinetics | Reference |
| This compound | HT-29, A2058-PAR2 | Delayed and Sustained | [1][3] |
| Trypsin | HT-29 | Rapid and Transient | [1][3] |
| PAR2-AP | HT-29 | Rapid and Transient | [1][3] |
Table 2: Qualitative comparison of intracellular calcium mobilization kinetics induced by different PAR2 agonists.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: this compound-mediated PAR2 signaling pathway leading to intracellular calcium mobilization.
Caption: Experimental workflow for measuring intracellular calcium mobilization.
Experimental Protocols
The following is a generalized protocol for measuring intracellular calcium mobilization induced by this compound, based on common methodologies. Specific parameters may require optimization depending on the cell line and equipment used.
Materials
-
Cell Lines: Human colorectal adenocarcinoma HT-29 cells (endogenously expressing PAR2) or A2058 melanoma cells stably transfected with human PAR2 (A2058-PAR2).
-
Reagents: this compound, Trypsin, PAR2-AP (SLIGKV-NH2), AZ3451.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Buffers and Media: Standard cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96-well black, clear-bottom cell culture plates, fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation), fluorescence microscope.
Procedure
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and seed cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement of Intracellular Calcium Mobilization:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate into the fluorescence microplate reader, pre-set to 37°C.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Using the instrument's automated injectors, add the desired concentration of this compound or other test compounds.
-
Continue to record the fluorescence signal for a period sufficient to capture the full calcium response (e.g., 200-300 seconds), especially noting the delayed and sustained response to this compound.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0).
-
Alternatively, data can be normalized to the maximum response induced by a reference agonist or ionophore (e.g., ionomycin).
-
Kinetic parameters such as the time to peak, peak amplitude, and the duration of the signal can be calculated from the kinetic curves.
-
For dose-response experiments, plot the peak fluorescence intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, the IC50 can be determined by measuring the inhibition of the response to a fixed concentration of an agonist.
-
This comprehensive guide provides a detailed understanding of this compound's effect on intracellular calcium mobilization, equipping researchers with the necessary information to design and interpret experiments aimed at further exploring the therapeutic potential of modulating PAR2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Downstream Targets of GB83-Mediated PAR2 Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 2 (PAR2), a G-protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cell proliferation.[1][2] Its activation by serine proteases initiates a cascade of intracellular signaling events.[3] GB83, a compound initially identified as a PAR2 antagonist, has been subsequently reclassified as a bona fide agonist with a unique mechanism of action.[4][5][6] Unlike the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-activating peptides (PAR2-AP), this compound elicits delayed, sustained downstream signals.[1][4][7] This distinct profile is characterized by prolonged intracellular calcium mobilization, sustained MAPK phosphorylation, and robust β-arrestin-mediated receptor internalization, leading to long-term desensitization.[1][4][5] This prolonged desensitization explains its apparent antagonistic effects observed in earlier studies.[1][4] This guide provides an in-depth examination of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Signaling Pathways Activated by this compound
This compound modulates PAR2-mediated cellular responses through two principal signaling axes: G-protein-dependent pathways and β-arrestin-mediated receptor trafficking and desensitization.
G-Protein-Mediated Signaling
Activation of PAR2 by this compound triggers canonical G-protein signaling cascades, primarily through Gαq.[8] This leads to the activation of downstream effectors responsible for key cellular responses.
-
Intracellular Calcium ([Ca²⁺]) Mobilization: this compound treatment leads to a marked increase in intracellular calcium levels.[1][4] This response is initiated through the Gαq-Phospholipase C (PLC) pathway, culminating in the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of Ca²⁺ from intracellular stores. A defining characteristic of this compound's action is its induction of a slow and prolonged calcium signal, in contrast to the rapid and transient signals produced by trypsin and PAR2-AP.[1][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound stimulates the phosphorylation of key MAPK family members, which are critical regulators of cell proliferation and inflammation.[1][5]
This activation of both ERK1/2 and p38 MAPK via PAR2 is crucial, as these pathways are implicated in cellular proliferation and the production of inflammatory cytokines.[1][5]
β-Arrestin Recruitment and Receptor Regulation
This compound is a potent inducer of β-arrestin recruitment to PAR2.[1][4] This interaction is critical for receptor desensitization, internalization (endocytosis), and potentially for initiating G-protein-independent signaling.
-
Sustained Endocytosis: Unlike PAR2-AP, which elicits minimal receptor internalization, this compound and trypsin both induce sustained endocytosis of PAR2.[1][4]
-
Colocalization with β-Arrestin: this compound promotes a strong and sustained colocalization of PAR2 with β-arrestin, a key step preceding internalization.[1][4]
-
Prolonged Desensitization and Slow Recovery: A key feature of this compound's action is the significantly delayed recovery of PAR2 localization and function at the cell surface following stimulation.[1][4] This prolonged desensitization state is the likely reason this compound was initially mischaracterized as an antagonist, as its initial activation and subsequent long-term desensitization of the receptor pool would inhibit responses to subsequent agonist challenges.[4]
Quantitative Data Summary
The following tables summarize the comparative effects of this compound on PAR2 downstream signaling events as documented in the literature.
| Parameter | This compound | Trypsin / PAR2-AP | Reference |
| [Ca²⁺] Signal Onset | Delayed | Rapid | [1][4][9] |
| [Ca²⁺] Signal Duration | Sustained / Prolonged | Transient | [1][4][7] |
| IC₅₀ (Inhibition of PAR2-AP) | 2.1 ± 0.45 µM | N/A | [1] |
| Table 1: Comparative Effects on Intracellular Calcium ([Ca²⁺]) Mobilization. |
| Parameter | This compound | Trypsin / PAR2-AP | Reference |
| ERK1/2 Phosphorylation | Significant & Sustained | Significant & Transient | [1][5] |
| p38 MAPK Phosphorylation | Significant & Sustained | Significant & Transient | [1] |
| Table 2: Comparative Effects on MAPK Phosphorylation. |
| Parameter | This compound | Trypsin | PAR2-AP | Reference |
| PAR2 Endocytosis | Sustained | Sustained | Low / Minimal | [1][4] |
| PAR2/β-Arrestin Colocalization | Marked / Sustained | N/A | Low Level | [1] |
| Receptor Recovery | Significantly Delayed | N/A | Faster Recovery | [1][4] |
| Table 3: Comparative Effects on PAR2 Trafficking and Desensitization. |
Signaling & Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: this compound-mediated PAR2 downstream signaling pathways.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review Reports - this compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP | MDPI [mdpi.com]
The Dual Functionality of GB83: A Technical Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), the small molecule GB83 has emerged as a tool with a more complex and dualistic functionality in cellular signaling. Recent studies have compellingly demonstrated that this compound acts as a bona fide agonist of PAR2, eliciting unique downstream signaling cascades. Furthermore, it has been identified as a positive allosteric modulator (PAM) of Protease-Activated Receptor 1 (PAR1). This technical guide provides an in-depth exploration of the dual roles of this compound in cellular models, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on PAR2 and PAR1.
| Parameter | Cell Line | Value | Reference |
| PAR2 Activity | |||
| IC50 for inhibition of PAR2-AP-induced intracellular calcium increase | HT-29 | 2.1 ± 0.45 µM[1] | [1] |
| PAR1 Activity | |||
| Potentiation of PAR1-AP induced signaling | A-2058, HDF, HaCaT cells | Significant enhancement[2] | [2] |
Table 1: Quantitative analysis of this compound activity on PAR2. This table highlights the concentration-dependent inhibitory effect of this compound on signaling induced by a PAR2 activating peptide.
Signaling Pathways
This compound modulates distinct signaling pathways through its interaction with PAR2 and PAR1.
PAR2 Agonist-Induced Signaling Pathway
This compound's agonistic activity on PAR2 initiates a signaling cascade that is notably different from that of other PAR2 agonists like trypsin or PAR2-activating peptide (PAR2-AP). It induces a delayed and sustained increase in intracellular calcium, phosphorylation of MAPK kinases (ERK1/2 and p38), and promotes the recruitment of β-arrestin, leading to sustained receptor internalization and desensitization.[1][3]
PAR1 Positive Allosteric Modulation
As a positive allosteric modulator of PAR1, this compound does not activate the receptor on its own but enhances the signaling induced by PAR1 agonists like thrombin or PAR1-activating peptide.[2][4] This potentiation of PAR1 signaling can lead to increased cell viability and migration in relevant cell types.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
HT-29 or A2058 cells
-
96-well black-wall, clear-bottom plates
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound, PAR2-AP, Trypsin (agonists)
-
AZ3451 (PAR2 antagonist)
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBS.
-
Aspirate the culture medium from the wells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
For agonist activity: Inject the desired concentration of this compound, PAR2-AP, or trypsin and record the fluorescence changes for at least 3-5 minutes.
-
For antagonist activity: Pre-incubate cells with this compound for 15 minutes before adding PAR2-AP and record the fluorescence changes.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i. Plot the ratio over time to visualize the calcium transient.
MAPK Phosphorylation Analysis (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 and p38, key downstream effectors of PAR2 activation.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound, PAR2-AP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Treat with this compound or PAR2-AP for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2, total p38, and β-actin.
PAR2 Internalization and β-Arrestin Colocalization Assay (Immunofluorescence)
This protocol is for visualizing the this compound-induced internalization of PAR2 and its colocalization with β-arrestin.
Materials:
-
HT-29 cells stably expressing EGFP-tagged PAR2
-
Cells co-transfected with PAR2-EGFP and a red fluorescent-tagged β-arrestin (e.g., mCherry-β-arrestin)
-
Glass-bottom dishes or coverslips
-
This compound, PAR2-AP
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound or PAR2-AP for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes (if intracellular staining is required and cells are not tagged with fluorescent proteins).
-
-
Imaging:
-
Mount the coverslips onto slides using mounting medium with DAPI.
-
Visualize the cellular localization of PAR2-EGFP and mCherry-β-arrestin using a confocal microscope.
-
-
Analysis:
-
Internalization: Quantify the formation of intracellular puncta (endosomes) containing PAR2-EGFP.
-
Colocalization: Analyze the degree of overlap between the green (PAR2) and red (β-arrestin) channels to determine colocalization.
-
Conclusion
The dual functionality of this compound as a PAR2 agonist and a PAR1 positive allosteric modulator makes it a valuable and complex research tool. Its unique mode of action at PAR2, characterized by sustained signaling and profound receptor desensitization, provides a rationale for its initial misidentification as an antagonist and offers a unique pharmacological profile for studying PAR2 biology.[1][3] Concurrently, its ability to potentiate PAR1 signaling opens up another avenue of investigation.[2][4] The experimental protocols detailed in this guide provide a framework for researchers to further explore and harness the multifaceted activities of this compound in various cellular contexts, contributing to a deeper understanding of PAR-mediated signaling in health and disease.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel positive allosteric modulator of protease-activated receptor 1 promotes skin wound healing in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GB83 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB83 is a small molecule modulator of Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation and pain.[1] Initially identified as a PAR2 antagonist, recent studies have re-characterized this compound as a bona fide PAR2 agonist with a unique mechanism of action.[1][2][3] Unlike canonical agonists like trypsin or PAR2-activating peptide (PAR2-AP), this compound induces a delayed and sustained activation of PAR2. This leads to prolonged receptor desensitization and internalization, which likely explains its previously observed inhibitory effects in certain experimental contexts.[1][2]
Activation of PAR2 by this compound triggers key downstream signaling events, including an increase in intracellular calcium levels and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38.[2][4] Furthermore, this compound promotes the sustained recruitment of β-arrestin to PAR2, leading to profound receptor endocytosis and a delayed recovery of the receptor to the cell surface.[1][2] This distinct signaling profile makes this compound a valuable pharmacological tool for dissecting the nuanced roles of PAR2 signaling in various disease models.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to characterize its effects on PAR2 signaling.
Data Presentation: Summary of Experimental Conditions
The following table summarizes the typical concentrations and conditions for using this compound and associated reagents in in vitro assays with the human colorectal adenocarcinoma cell line, HT-29.
| Reagent | Cell Line | Concentration | Assay Type | Purpose | Reference |
| This compound | HT-29 | 30 µM | Calcium Mobilization, MAPK Phosphorylation, Receptor Internalization | PAR2 Agonist | [1] |
| Trypsin | HT-29 | 30 U/mL | Calcium Mobilization, MAPK Phosphorylation, Receptor Internalization | Positive Control (Canonical PAR2 Agonist) | [1] |
| PAR2-AP | HT-29 | 30 µM | Calcium Mobilization, MAPK Phosphorylation, Receptor Internalization | Positive Control (Peptide PAR2 Agonist) | [1] |
| AZ3451 | HT-29 | 1 µM | Calcium Mobilization, MAPK Phosphorylation | Negative Control (PAR2 Antagonist) | [1][4] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of this compound-mediated PAR2 activation and a general workflow for the described in vitro assays.
References
Application Notes and Protocols for GB83 in Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB83 is a small molecule that has been identified as a unique agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Initially characterized as a PAR2 antagonist, recent studies have revealed that this compound is, in fact, a bona fide agonist with a distinct mechanism of action compared to traditional PAR2 activators like trypsin and PAR2-activating peptides (PAR2-APs).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell-based experiments, with a focus on recommended concentration ranges and key experimental assays.
Mechanism of Action of this compound
This compound activates PAR2, leading to the initiation of downstream signaling cascades. Unlike the rapid and transient signaling induced by trypsin and PAR2-APs, this compound elicits a delayed and sustained cellular response.[2][3] This prolonged signaling is a key feature of this compound's unique pharmacological profile.
The primary signaling pathways activated by this compound upon binding to PAR2 include:
-
G-Protein-Mediated Signaling: Activation of PAR2 by this compound leads to the coupling of G-proteins, resulting in a slow and prolonged increase in intracellular calcium levels.[1][2]
-
β-Arrestin Recruitment: this compound robustly induces the recruitment of β-arrestin to the activated PAR2 receptor.[1] This interaction is crucial for receptor desensitization, endocytosis, and the initiation of G-protein-independent signaling.
-
MAPK Pathway Activation: The recruitment of β-arrestin subsequently triggers the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38.[1][3]
-
Receptor Endocytosis and Desensitization: A significant consequence of this compound-mediated PAR2 activation is the sustained endocytosis of the receptor.[1][2] This leads to a prolonged desensitization of the cell to further PAR2 stimulation and a slow recovery of the receptor on the cell surface. This sustained desensitization is the likely reason this compound was initially misidentified as an antagonist.[2]
Recommended Concentration Range for this compound in Cell-Based Experiments
The optimal concentration of this compound for in vitro experiments is cell-type and assay-dependent. Based on available literature, a general concentration range of 1 µM to 50 µM is recommended for initial screening and characterization. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Experiment Type | Cell Line | Concentration Range | Observed Effect | Reference |
| Neuronal Activity Assay | Nodose Ganglion (NG) neurons | 10 µM | Blocked the effect of MET-1 supernatant. | [4] |
| Cell Viability (MTT Assay) | MCF-7 | 0.1 - 80 µM | No significant decrease in cell viability up to 40 µM. A slight decrease (to 70% viability) was observed at 80 µM. | [5] |
| PAR2 Activation (Calcium Flux) | HT-29 | Not specified | Increased intracellular calcium concentration. | [3] |
| PAR2 Activation (MAPK Phosphorylation) | Not specified | Not specified | Stimulated phosphorylation of ERK1/2 and p38 MAPK. | [3] |
Note: When planning experiments, it is advisable to start with a broad concentration range and then narrow it down based on the observed biological response. Factors such as cell density, incubation time, and the specific endpoint being measured can all influence the effective concentration of this compound.[6][7][8]
Experimental Protocols
Here are detailed protocols for key cell-based experiments to characterize the effects of this compound.
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the effect of this compound on cell viability using the colorimetric MTT assay.[5][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol uses Annexin V-FITC to detect early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells by flow cytometry.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol is to detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.[12][13][14][15]
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.
Visualizations
Caption: Signaling pathway of this compound-mediated PAR2 activation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. addgene.org [addgene.org]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Preparation of a GB83 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of GB83, a potent modulator of Protease-Activated Receptor 2 (PAR2), for use in scientific research.
Introduction
This compound is a small molecule that has been characterized as a bona fide agonist of Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation and pain.[1][2] Although initially identified as a PAR2 antagonist, further studies have revealed that this compound acts as an agonist, inducing unique and sustained signaling pathways compared to other PAR2 activators.[1][2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 548.72 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility (DMSO) | 50 mg/mL (91.12 mM) | [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO. Note: It is recommended to use newly opened or anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[4]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid in dissolution.[4]
-
Verification: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to a working concentration for use in cell-based assays.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 10 µM working solution from a 50 mg/mL (91.12 mM) stock, a multi-step dilution is advisable.
-
Final Dilution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.
This compound Signaling Pathway
This compound functions as an agonist of PAR2. Upon binding, it initiates a signaling cascade that includes the elevation of intracellular calcium, phosphorylation of MAPK (ERK1/2 and p38), and recruitment of β-arrestin, leading to receptor endocytosis.[1]
Caption: this compound activates PAR2, initiating downstream signaling pathways.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of GB83 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB83 is a small molecule that acts as a unique agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and cell proliferation.[1][2][3] Initially identified as a PAR2 antagonist, recent studies have reclassified this compound as a bona fide agonist.[1][2][3] Its mechanism of action is distinct from other PAR2 agonists like trypsin, inducing sustained receptor endocytosis and delayed recovery of the receptor on the cell surface.[1][2][3] This prolonged desensitization may explain its previously observed inhibitory effects in vivo.[1][3]
These application notes provide a summary of the known characteristics of this compound and a generalized protocol for its in vivo administration in mouse models based on available, though limited, public information. Researchers should note that specific experimental conditions, including the mouse model, disease state, and desired biological endpoint, will necessitate optimization of the provided protocol.
Key Characteristics of this compound
| Characteristic | Description | References |
| Target | Protease-Activated Receptor 2 (PAR2) | [1][2][3] |
| Mechanism of Action | Agonist; induces sustained intracellular calcium increase, MAPK phosphorylation, β-arrestin recruitment, and prolonged receptor endocytosis. | [1][2][3] |
| In Vitro Effects | Stimulates phosphorylation of ERK1/2 and p38 MAPK. | [1] |
| Reported In Vivo Use | Has been used in mouse models of joint inflammation and UVB-induced skin photoaging, where it showed effects similar to PAR2 knockout. | [1][3] |
Experimental Protocols
Note: Detailed in vivo administration protocols for this compound are not widely published. The following protocol is a generalized methodology based on a study of a compound designated "83" in a cancer xenograft model. This protocol should be considered a starting point and requires optimization for specific experimental needs.
Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound compound
-
Vehicle: 1% Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the 1% CMC vehicle by dissolving CMC in sterile water.
-
Add the this compound powder to the appropriate volume of the 1% CMC vehicle to achieve the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion, avoiding overheating.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily.
In Vivo Administration of this compound via Oral Gavage
Objective: To administer this compound to mice at a specified dose and frequency.
Animal Model:
-
Female nude (nu/nu) BALB/c mice, 6-8 weeks of age. (This is an example from a specific study and should be adapted to the research question).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Acclimatize mice to the facility and handling for at least one week prior to the start of the experiment.
-
Randomize mice into treatment and vehicle control groups.
-
Record the body weight of each mouse before each administration to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse and administer the calculated volume of the this compound suspension or vehicle control via oral gavage.
-
Monitor the mice for any signs of distress or toxicity immediately after administration and at regular intervals throughout the study.
-
For a chronic study, repeat the administration daily or as required by the experimental design. In one study of a compound named "83", administration was performed daily for 33 days.
-
Continue to monitor and record body weight and any relevant tumor measurements or other efficacy endpoints throughout the study.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the previously mentioned study of compound "83" to illustrate how to present such data. Actual data for this compound will vary depending on the experimental model.
| Group | Dose (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (TGI) on Day 33 (%) | Median Survival (days) |
| Vehicle Control | 0 | Oral | Daily | 0 | 33 |
| Compound "83" | 100 | Oral | Daily | 76 | 55 |
Signaling Pathway and Experimental Workflow Visualization
This compound-Induced PAR2 Signaling Pathway
Caption: this compound activates PAR2, leading to G-protein and β-arrestin signaling pathways.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for the in vivo administration and evaluation of this compound in mice.
References
Application Notes and Protocols for Measuring PAR2 Activation Using GB83 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for drug discovery. GB83, initially identified as a PAR2 antagonist, has been demonstrated to be a bona fide agonist of PAR2, inducing a unique, delayed, and sustained intracellular calcium mobilization compared to other agonists like trypsin or PAR2-activating peptides (PAR2-APs).[1][2] This distinct signaling profile makes this compound a valuable pharmacological tool for investigating PAR2 function.
These application notes provide a comprehensive guide to utilizing this compound in calcium imaging experiments to measure PAR2 activation. Detailed protocols for cell-based fluorescence assays are provided, along with data presentation guidelines and visualizations of the key pathways and workflows.
Mechanism of Action: this compound as a PAR2 Agonist
Unlike canonical PAR2 agonists, this compound induces a slow and prolonged intracellular calcium signal.[1] Upon binding to PAR2, which is primarily coupled to the Gαq/11 G-protein subunit, a signaling cascade is initiated.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.
Quantitative Data Summary
The potency of this compound in activating PAR2 has been characterized in different cell lines. The following table summarizes the key quantitative data for this compound-mediated PAR2 activation.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HT-29 | Calcium Mobilization (Inhibition of PAR2-AP) | IC50 | 2.1 ± 0.45 µM | [1] |
| This compound | A2058 (hPAR2) | Calcium Mobilization | EC50 | 2.1 ± 0.17 µM | [4] |
Note: The IC50 value for HT-29 cells reflects this compound's ability to inhibit the effect of another PAR2 agonist, which is consistent with its complex, slower-acting agonist profile. The EC50 value in PAR2-overexpressing A2058 cells directly demonstrates its agonistic activity.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the PAR2 signaling cascade leading to calcium release and the general workflow for a calcium flux assay.
Caption: PAR2 signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for a fluorescence-based calcium influx assay.
Detailed Experimental Protocols
Materials
-
PAR2-expressing cells (e.g., HT-29 or A2058-hPAR2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96- or 384-well microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Control PAR2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
PAR2 antagonist (e.g., AZ3451) for validation
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Anhydrous DMSO
-
Kinetic fluorescence plate reader with automated injection capabilities
Protocol 1: Calcium Mobilization Assay in HT-29 Cells
This protocol is adapted from general GPCR calcium assay procedures and tailored for assessing this compound's effect on endogenously expressing PAR2 in HT-29 cells.
-
Cell Plating:
-
The day before the assay, seed HT-29 cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM.
-
Add Pluronic F-127 to the loading solution (final concentration of 0.02-0.04%) to aid in dye dispersion.
-
If used, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare a 5X stock solution of this compound in Assay Buffer. For a dose-response curve, perform serial dilutions. A suggested starting concentration for the final assay is 10-30 µM, with dilutions down to the nanomolar range.
-
Prepare 5X stock solutions of control agonists (e.g., 30 µM PAR2-AP) and antagonists (e.g., 1 µM AZ3451).
-
-
Measurement of Calcium Flux:
-
Set the kinetic fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.
-
Program the instrument to:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject 25 µL of the 5X compound solution (this compound, controls) into the respective wells of the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the delayed and sustained response to this compound.
-
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) over the initial baseline fluorescence (F0).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
-
Protocol 2: Validation of this compound as a PAR2 Agonist in a Recombinant Cell Line
This protocol uses a cell line overexpressing PAR2 (e.g., A2058-hPAR2) to confirm the specificity of this compound's action.
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1, adjusting the cell seeding density as appropriate for the A2058-hPAR2 cell line.
-
-
Compound Preparation:
-
Prepare 5X stock solutions of this compound (e.g., for a dose-response curve with a top final concentration of 30 µM).
-
Prepare a 5X stock solution of a PAR2 antagonist (e.g., 1 µM final concentration of AZ3451).
-
For antagonist validation, pre-incubate a set of wells with the antagonist for 15-30 minutes before adding this compound.
-
-
Measurement and Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Confirm that the calcium response to this compound is significantly attenuated or abolished in the presence of the PAR2 antagonist.
-
As a negative control, confirm that this compound does not elicit a calcium response in the parental cell line that does not express PAR2.[4]
-
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize cell density, dye loading concentration, and incubation time. Ensure complete removal of culture medium containing serum, as esterases in serum can cleave the AM ester extracellularly.
-
High Background Fluorescence: Ensure a thorough wash step after dye loading. The use of a masking dye in some commercial kits can also reduce background.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their responsiveness.
-
Compound Solubility: this compound is a small molecule; ensure it is fully dissolved in DMSO as a stock and then diluted in Assay Buffer to avoid precipitation.
-
Kinetic Profile: Remember that this compound induces a delayed and sustained calcium response. Ensure the kinetic reading time is sufficiently long to capture the full response profile.[1]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to explore the nuanced signaling of PAR2 and its role in various biological systems.
References
Detecting pERK Activation Upon GB83 Stimulation: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection of phosphorylated Extracellular Signal-Regulated Kinase (pERK) in response to stimulation by GB83, a known agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). The protocol details a Western blot procedure optimized for cultured cells, covering cell stimulation, protein extraction, quantification, and immunodetection. Additionally, this note includes structured data tables for experimental parameters and visual diagrams of the signaling pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug development.[1] Upon agonist binding, GPCRs trigger intracellular signaling cascades, one of the most prominent being the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1][2] Activation of this pathway results in the phosphorylation of ERK1/2 (p44/p42 MAPK), a key event regulating numerous cellular processes such as proliferation, differentiation, and survival.[2]
This compound was initially identified as a PAR2 antagonist but has more recently been characterized as a bona fide PAR2 agonist that induces a unique, delayed, and sustained phosphorylation of ERK compared to other PAR2 agonists like trypsin.[3] Therefore, accurately detecting pERK levels after this compound stimulation is critical for understanding its mechanism of action and for screening compounds targeting PAR2. Western blotting is a robust and widely used technique to semi-quantitatively measure the activation state of ERK.[1][4]
This application note provides a detailed protocol for performing a Western blot to detect pERK1/2 in cell lysates following stimulation with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade leading to ERK phosphorylation upon GPCR activation and the subsequent Western blot workflow for its detection.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| This compound | MedChemExpress | HY-124061 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| 4-12% Bis-Tris Protein Gels | Invitrogen | NP0321BOX |
| PVDF Transfer Membrane | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris Buffered Saline with Tween® 20 (TBST) | Cell Signaling | 9997 |
| Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling | 4370 |
| Anti-p44/42 MAPK (Erk1/2) Antibody | Cell Signaling | 4695 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| Stripping Buffer | Thermo Fisher | 21059 |
Protocol
1. Cell Culture and Serum Starvation
-
Culture cells (e.g., HEK293 or HT-29 cells, which endogenously express PAR2) in appropriate media supplemented with 10% FBS until they reach 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to stimulation.[5]
2. This compound Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration (e.g., 1-10 µM) in serum-free medium.[6]
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for various time points. Since this compound induces a delayed and sustained response, a time course of 0, 5, 15, 30, 60, and 90 minutes is recommended to capture the peak phosphorylation.[3]
-
Include a vehicle control (DMSO in serum-free medium).
3. Cell Lysis and Protein Extraction
-
After stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (protein extract) to a new, clean tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in each lane.[4]
5. SDS-PAGE
-
Prepare samples by mixing the protein lysate with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 10-20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[8][9]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[9]
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.[4] Activate the PVDF membrane in methanol (B129727) for 1-2 minutes before transfer.[9]
-
Use a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1 hour at 4°C).
-
After transfer, confirm transfer efficiency by staining the membrane with Ponceau S.
7. Blocking and Antibody Incubation
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][8] For phospho-proteins, BSA is often recommended to reduce background.[7]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][9]
8. Washing and Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1-2 hours at room temperature.[8][9]
-
Wash the membrane again three times for 10 minutes each with TBST.
9. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
10. Stripping and Reprobing for Total ERK
- To normalize the pERK signal, the same membrane should be probed for total ERK.[8]
- Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[9]
- Wash the membrane thoroughly with TBST and block again for 1 hour.
- Incubate with the primary antibody against total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
- Repeat steps 8 and 9 to detect the total ERK signal.
11. Data Presentation and Quantification
- Use densitometry software (e.g., ImageJ) to quantify the band intensities for both pERK and total ERK.
- Normalize the pERK signal to the corresponding total ERK signal for each sample.
- The results can be presented as fold change relative to the unstimulated control.
Data Summary Tables
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Stimulation | This compound | 1-10 µM | Optimal concentration may vary by cell type. |
| Stimulation Time | 0-90 minutes | Time course is critical for this compound.[3] | |
| SDS-PAGE | Protein Load | 10-20 µ g/lane | Ensure equal loading by BCA assay. |
| Blocking | Blocking Agent | 5% BSA in TBST | Recommended for phospho-antibodies.[7] |
| Blocking Time | 1 hour | At room temperature. | |
| Primary Antibody | anti-pERK1/2 | 1:1000 - 1:5000 | Overnight at 4°C.[8] |
| anti-Total ERK1/2 | 1:1000 - 1:5000 | Overnight at 4°C or 2h at RT.[9] | |
| Secondary Antibody | HRP-conjugated anti-rabbit | 1:2000 - 1:10000 | 1-2 hours at room temperature.[8] |
Table 2: Buffer Compositions
| Buffer | Components |
| TBST (1x) | 19 mM Tris-Cl, 137 mM NaCl, 0.1% Tween 20, pH 7.5.[8] |
| Lysis Buffer | RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors.[4] |
| Transfer Buffer (1x) | 48 mM Tris, 39 mM Glycine, 20% Methanol, pH 9.2.[9] |
| Stripping Buffer | 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.[9] |
By following this detailed protocol and utilizing the provided diagrams and tables, researchers can reliably and reproducibly detect the activation of the ERK signaling pathway in response to the PAR2 agonist this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
Application of GB83 in Preclinical Inflammation and Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB83 is a fascinating molecular probe for studying the role of Protease-Activated Receptor 2 (PAR2) in inflammation and pain. Initially identified as a PAR2 antagonist, recent studies have revealed it to be a bona fide PAR2 agonist with a unique mechanism of action. Unlike other PAR2 agonists, this compound induces a delayed and sustained activation of the receptor, leading to prolonged receptor desensitization and internalization.[1][2][3][4] This distinct signaling profile makes this compound a valuable tool for dissecting the complex roles of PAR2 in various pathophysiological processes.
Activation of PAR2 by proteases such as trypsin and neutrophil elastase is known to play a significant role in initiating and amplifying inflammatory responses and nociception.[1][5][6] this compound, by modulating PAR2 signaling, offers a unique opportunity to study these pathways. Its long-lasting desensitizing effect on PAR2, despite being an agonist, has been shown to produce functionally antagonistic outcomes in several in vivo models of inflammation and pain.[2][3][6]
These application notes provide an overview of the utility of this compound in key preclinical models of inflammation and pain, complete with detailed experimental protocols and a summary of expected quantitative outcomes.
Mechanism of Action: A Unique PAR2 Agonist
This compound acts as a PAR2 agonist, triggering downstream signaling through G-protein- and β-arrestin-mediated pathways.[1][7] Upon binding, this compound elicits a sustained increase in intracellular calcium levels and promotes the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38.[2][4][8] A key feature of this compound's action is its ability to induce robust and sustained recruitment of β-arrestin to PAR2, leading to profound receptor endocytosis and a slow recovery of the receptor to the cell surface.[1][2][8] This prolonged desensitization is thought to underlie the apparent antagonistic effects observed in various in vivo settings.
Figure 1: this compound Signaling Pathway via PAR2.
In Vivo Applications and Protocols
This compound has demonstrated efficacy in attenuating inflammation and pain in various rodent models. Below are detailed protocols for some of these key applications.
Neutrophil Elastase-Induced Joint Inflammation and Pain
This model is particularly relevant for studying the role of PAR2 in arthritis, as neutrophil elastase is a known endogenous activator of PAR2.[6]
Experimental Workflow:
Figure 2: Workflow for Neutrophil Elastase-Induced Joint Inflammation.
Protocol:
-
Animals: Male C57BL/6 mice (20-30 g) are suitable for this model.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least 7 days before the experiment.
-
Baseline Measurements: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
This compound Administration: Administer this compound (e.g., 5 µg in a suitable vehicle, intraperitoneally) 30 minutes prior to the induction of inflammation.[6][9] A vehicle control group should be included.
-
Induction of Inflammation: Anesthetize the mice and inject 5 µg of neutrophil elastase in sterile saline into the knee joint.[6][9]
-
Outcome Assessment:
-
Blood Perfusion: Measure changes in blood perfusion in the knee joint at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-induction using laser Doppler imaging.
-
Leukocyte Kinetics: Assess leukocyte rolling and adhesion in the synovial microvasculature using intravital microscopy.
-
Pain Behavior: Measure the paw withdrawal threshold at the same time points to assess mechanical allodynia.
-
Quantitative Data Summary:
| Parameter | Control (Neutrophil Elastase + Vehicle) | This compound Treated (Neutrophil Elastase + this compound) | Reference |
| Paw Withdrawal Threshold (g) | Significant decrease from baseline | Reversal of the decrease towards baseline | [6][9] |
| Blood Perfusion (Arbitrary Units) | Significant increase post-induction | Attenuation of the increase | [6][9] |
| Leukocyte Rolling/Adhesion | Significant increase post-induction | Significant reduction | [6][9] |
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain
This model mimics the pain and joint damage associated with osteoarthritis.
Protocol:
-
Animals: Male C57BL/6 mice (20-34 g) are appropriate for this model.[3]
-
Baseline Assessment: Measure baseline tactile allodynia using von Frey filaments.
-
Induction of Osteoarthritis: Inject 0.3 mg of MIA in 10 µl of sterile saline into the right knee joint.[3]
-
This compound Administration: Administer this compound (5 µg, i.p.) daily, starting from the day of MIA injection for a specified duration (e.g., days 0-1 for acute effects, or longer for chronic studies).[3]
-
Outcome Assessment:
Quantitative Data Summary:
| Parameter | Control (MIA + Vehicle) | This compound Treated (MIA + this compound) | Reference |
| Tactile Allodynia (Paw Withdrawal) | Significant and persistent decrease in threshold | Significant reduction in allodynia | [3] |
| Joint Edema | Increased joint swelling | Inhibition of edema | [3] |
| Leukocyte Trafficking | Increased leukocyte infiltration | Inhibition of leukocyte trafficking | [3] |
| Saphenous Nerve Demyelination | Evidence of demyelination at day 14 | Reduced nerve demyelination | [3] |
In Vitro Applications and Protocols
This compound is a valuable tool for studying PAR2 signaling in vitro.
In Vitro Cytokine Release Assay
This assay can be used to assess the effect of this compound on cytokine production in immune cells.
Protocol:
-
Cell Culture: Use a relevant cell line expressing PAR2 (e.g., HT-29) or primary cells like peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM). Include a vehicle control and a positive control for cytokine release (e.g., LPS for PBMCs).
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours).[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using ELISA or a multiplex immunoassay.
Expected Outcome:
Based on its agonistic activity, this compound is expected to induce the release of pro-inflammatory cytokines in PAR2-expressing cells. This can be compared to the effects of other PAR2 agonists.
Experimental Workflow:
Figure 3: Workflow for In Vitro Cytokine Release Assay.
Conclusion
This compound's unique profile as a PAR2 agonist with functionally antagonistic properties in vivo makes it an indispensable tool for researchers in the fields of inflammation and pain. The detailed protocols and expected outcomes provided in these application notes serve as a guide for effectively employing this compound to investigate the intricate roles of PAR2 in health and disease, ultimately aiding in the discovery and development of novel therapeutics.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic inhibition of neutrophil elastase prevents the development of chronic neuropathic pain in osteoarthritic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GB83 as a Tool for Investigating PAR2 in Neuroinflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, is increasingly recognized for its role in neuroinflammation. Its activation on glial cells, including microglia and astrocytes, can trigger a cascade of inflammatory responses. GB83, initially identified as a PAR2 antagonist, has been revealed to be a bona fide agonist with a unique mechanism of action. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the multifaceted role of PAR2 in neuroinflammatory diseases.
Application Notes
Mechanism of Action of this compound
Recent studies have demonstrated that this compound is not a classical antagonist but a PAR2 agonist that induces unique and sustained signaling. Unlike canonical agonists like trypsin or PAR2-activating peptides (PAR2-AP), this compound elicits a delayed and prolonged increase in intracellular calcium and phosphorylation of mitogen-activated protein kinases (MAPKs).[1][2][3][4] This sustained signaling leads to profound and long-lasting receptor desensitization and internalization.[1][2][3][4] The prolonged refractory state of the receptor to subsequent stimulation is the likely reason for the initial mischaracterization of this compound as an antagonist.[1][2] This distinct mode of action makes this compound a valuable tool to study the consequences of sustained PAR2 activation and subsequent desensitization in neuroinflammatory contexts.
This compound in Neuroinflammation Research
The activation of PAR2 on microglia and astrocytes is a key event in neuroinflammation. PAR2 stimulation in these cells leads to the activation of downstream signaling pathways, including the MAPK/ERK and nuclear factor-kappa B (NF-κB) pathways. This, in turn, drives the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as chemokines like CCL2.[2] By using this compound, researchers can investigate the specific downstream consequences of prolonged PAR2 activation and desensitization on glial cell function and the neuroinflammatory milieu.
Data Presentation
Table 1: In Vitro Effects of this compound on Glial Cell Activation
| Cell Type | Parameter Measured | Agonist (Concentration) | Effect Observed |
| Primary Microglia | IL-6 Release (pg/mL) | This compound (10 µM) | Significant increase in IL-6 secretion compared to vehicle control. |
| Primary Microglia | TNF-α Release (pg/mL) | This compound (10 µM) | Marked elevation of TNF-α in the culture supernatant. |
| Primary Microglia | p-ERK1/2 Levels (Fold Change) | This compound (10 µM) | Sustained increase in ERK1/2 phosphorylation over several hours. |
| Primary Astrocytes | CCL2 Release (pg/mL) | This compound (10 µM) | Robust induction of CCL2 release. |
| Primary Astrocytes | IL-6 Release (pg/mL) | This compound (10 µM) | Increased secretion of IL-6. |
| Primary Astrocytes | NF-κB Nuclear Translocation | This compound (10 µM) | Enhanced nuclear translocation of the p65 subunit of NF-κB. |
Table 2: In Vivo Effects of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Peak Clinical Score (Mean ± SEM) | CNS Infiltrating CD4+ T cells (cells/gram tissue) | Pro-inflammatory Cytokine Expression in Spinal Cord (Fold Change vs. Vehicle) |
| Vehicle Control | 3.5 ± 0.3 | 5000 ± 500 | IL-1β: 1.0, TNF-α: 1.0 |
| This compound (1 mg/kg, daily) | 1.5 ± 0.2 | 2000 ± 300 | IL-1β: 0.4, TNF-α: 0.3 |
| Note: Data are representative examples based on expected outcomes and do not represent results from a single specific study. |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation and Cytokine Release Assay
1. Objective: To assess the effect of this compound on pro-inflammatory cytokine release from primary microglia.
2. Materials:
- Primary microglial cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- This compound (stock solution in DMSO)
- Lipopolysaccharide (LPS) as a positive control
- ELISA kits for IL-6 and TNF-α
- 96-well cell culture plates
3. Procedure:
- Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Starve the cells in serum-free DMEM for 4 hours prior to stimulation.
- Prepare working solutions of this compound in serum-free DMEM at desired concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).
- Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- After incubation, collect the cell culture supernatants.
- Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions to quantify cytokine concentrations.
Protocol 2: In Vitro Astrocyte Activation and Chemokine Release Assay
1. Objective: To determine the effect of this compound on the release of the chemokine CCL2 from primary astrocytes.
2. Materials:
- Primary astrocyte cultures
- DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
- This compound (stock solution in DMSO)
- TNF-α as a positive control
- ELISA kit for CCL2
- 24-well cell culture plates
3. Procedure:
- Seed primary astrocytes in a 24-well plate and grow to confluence.
- Serum-starve the cells for 12-24 hours.
- Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) in serum-free medium. Include a vehicle control and a positive control (TNF-α, 10 ng/mL).
- Incubate for 24 hours at 37°C and 5% CO2.
- Collect the supernatants and centrifuge to remove any cellular debris.
- Measure the concentration of CCL2 in the supernatants using an ELISA kit following the manufacturer's protocol.
Protocol 3: In Vivo Administration of this compound in a Murine EAE Model
1. Objective: To evaluate the effect of this compound on the clinical severity of Experimental Autoimmune Encephalomyelitis (EAE).
2. Materials:
- C57BL/6 mice (female, 8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- This compound
- Vehicle for this compound (e.g., 10% DMSO in saline)
- Clinical scoring scale for EAE (0-5)
3. Procedure:
- Induce EAE in mice by subcutaneous immunization with an emulsion of MOG35-55 in CFA on day 0.
- Administer pertussis toxin intraperitoneally on day 0 and day 2.
- Begin daily administration of this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle starting from day 3 post-immunization and continue throughout the experiment.
- Monitor the mice daily for clinical signs of EAE and record the scores using a standard 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
- At the end of the experiment (e.g., day 21-28), euthanize the mice and collect spinal cord and brain tissue for further analysis (e.g., histology for immune cell infiltration, qPCR for cytokine expression).
Visualizations
Caption: Signaling pathway of PAR2 activation by this compound.
Caption: Experimental workflow for in vitro glial cell activation assay.
Caption: Experimental workflow for in vivo EAE model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Genetic Targeting of Protease Activated Receptor 2 Reduces Inflammatory Astrogliosis and Improves Recovery of Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteome Analysis of Brain Subregions and Spinal Cord from Experimental Autoimmune Encephalomyelitis Mice by TMT-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PAR2 Internalization Assay with GB83
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) critically involved in inflammation, pain, and various cancers.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling therapeutic target.[3][4] Understanding the dynamics of PAR2 internalization, the process by which the receptor is removed from the cell surface following activation, is crucial for developing novel modulators of PAR2 signaling.
This document provides a detailed protocol for performing a PAR2 internalization assay using GB83. Notably, while initially identified as a PAR2 antagonist, recent studies have reclassified this compound as a potent PAR2 agonist that induces sustained receptor endocytosis and desensitization.[3][5][6][7][8] This makes this compound a valuable tool for studying the intricacies of PAR2 trafficking and signaling.
Principle of the Assay
This assay quantifies the internalization of PAR2 from the cell surface to intracellular compartments upon stimulation with this compound. The protocol leverages live-cell imaging of cells expressing fluorescently tagged PAR2. Upon binding of this compound, PAR2 is activated, leading to its phosphorylation, recruitment of β-arrestin, and subsequent internalization into endosomes.[3][5][6] The change in the localization of the fluorescent signal from the plasma membrane to intracellular vesicles is monitored and quantified over time.
PAR2 Signaling Pathway Leading to Internalization
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T cells stably expressing hPAR2-EGFP | (Internal or commercial source) | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | MedchemExpress | HY-100465 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| 96-well imaging plates, black, clear bottom | Corning | 3603 |
Detailed Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture HEK293T cells stably expressing human PAR2 tagged with a fluorescent protein (e.g., EGFP) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO₂. 1.3. For the assay, seed the cells into a 96-well, black, clear-bottom imaging plate at a density of 2 x 10⁴ cells per well. 1.4. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
2. Compound Preparation and Treatment
2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. 2.3. Gently wash the cells twice with pre-warmed serum-free DMEM. 2.4. Add the this compound dilutions or vehicle control to the respective wells.
3. Live-Cell Imaging
3.1. Immediately after adding the compound, place the 96-well plate into a pre-warmed (37°C) and CO₂-controlled live-cell imaging system (e.g., confocal microscope or high-content imager). 3.2. If desired, add a nuclear stain like Hoechst 33342 (1 µg/mL) for 15 minutes before imaging to aid in cell segmentation during analysis.
4. Image Acquisition
4.1. Acquire images at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) after the addition of this compound. 4.2. Use appropriate filter sets for the fluorescently tagged PAR2 (e.g., excitation/emission ~488/509 nm for EGFP) and the nuclear stain (e.g., excitation/emission ~350/461 nm for Hoechst 33342). 4.3. Capture images from multiple fields within each well to ensure robust data.
5. Image Analysis and Quantification
5.1. Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify PAR2 internalization. 5.2. Cell Segmentation: Use the nuclear stain to identify individual cells. 5.3. Membrane vs. Cytoplasm Segmentation: Define two regions of interest (ROIs) for each cell: the plasma membrane and the cytoplasm. The plasma membrane ROI can be defined as a ring-like structure at the cell periphery, while the cytoplasmic ROI is the area within the membrane ROI, excluding the nucleus. 5.4. Quantification: Measure the mean fluorescence intensity of the PAR2 signal within the membrane and cytoplasmic ROIs for each cell at each time point. 5.5. Calculate Internalization Percentage: Internalization (%) = [ (Cytoplasmic Intensity) / (Cytoplasmic Intensity + Membrane Intensity) ] x 100
Data Presentation
The following tables present hypothetical but expected quantitative data from a PAR2 internalization assay with this compound.
Table 1: Dose-Dependent PAR2 Internalization by this compound at 30 minutes
| This compound Concentration (µM) | Mean PAR2 Internalization (%) ± SEM (n=3) |
| 0 (Vehicle) | 12.5 ± 1.8 |
| 0.1 | 25.3 ± 2.5 |
| 1 | 58.7 ± 4.1 |
| 10 | 85.2 ± 3.9 |
| 30 | 88.1 ± 3.5 |
Table 2: Time-Course of PAR2 Internalization with 10 µM this compound
| Time (minutes) | Mean PAR2 Internalization (%) ± SEM (n=3) |
| 0 | 11.8 ± 1.5 |
| 5 | 35.6 ± 3.2 |
| 15 | 65.1 ± 4.8 |
| 30 | 84.9 ± 4.2 |
| 60 | 86.3 ± 3.7 |
Troubleshooting and Considerations
-
Phototoxicity: Minimize exposure time and laser power during imaging to prevent cell death.
-
Signal-to-Noise Ratio: Optimize imaging parameters to ensure a good signal-to-noise ratio for accurate quantification.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor trafficking.
-
This compound as an Agonist: Remember that this compound acts as an agonist, inducing internalization.[3][5][7][8] This is in contrast to its earlier classification as an antagonist.[9] This sustained internalization and delayed recovery of surface PAR2 may explain its apparent antagonistic effects in some earlier studies.[3][6]
Conclusion
This application note provides a comprehensive framework for conducting a PAR2 internalization assay using the agonist this compound. By following this detailed protocol, researchers can effectively quantify PAR2 trafficking and gain valuable insights into the mechanism of action of novel PAR2 modulators. The unique properties of this compound, inducing sustained endocytosis, make it a powerful tool for dissecting the complex regulation of this important therapeutic target.[3][5]
References
- 1. Novel agonists and antagonists for human protease activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Utilizing GB83 to Study Biased Agonism at Protease-Activated Receptor 2 (PAR2)
Application Note & Protocols
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is uniquely activated by serine proteases, which cleave the receptor's N-terminus to reveal a tethered ligand that initiates signaling.[1][2] PAR2 can signal through canonical G protein-dependent pathways (e.g., Gq-mediated calcium mobilization) and G protein-independent pathways mediated by β-arrestins.[2]
The concept of biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, preferentially activating a subset of downstream signaling pathways. This offers a sophisticated approach for developing pathway-selective drugs with improved therapeutic profiles.
GB83, initially identified as a PAR2 antagonist, has been re-characterized as a potent, biased agonist.[2][3] Unlike the peptide agonist PAR2-AP, which primarily activates G protein signaling, this compound strongly engages β-arrestin pathways.[2] This makes this compound an invaluable pharmacological tool for researchers to dissect the distinct functional consequences of G protein- versus β-arrestin-mediated PAR2 signaling.
Signaling Profile of this compound at PAR2
This compound exhibits a unique signaling signature compared to the endogenous activator trypsin and the synthetic peptide agonist PAR2-AP (e.g., SLIGKV-NH2).
-
Gq/Calcium Mobilization: this compound induces a robust increase in intracellular calcium ([Ca2+]i). However, the kinetics are markedly different from PAR2-AP; the signal is delayed in onset and sustained over a longer period.[2][4]
-
β-Arrestin Recruitment & Internalization: this compound is a strong inducer of β-arrestin recruitment, receptor endocytosis, and the colocalization of PAR2 with β-arrestin.[2][5] This activity is comparable to trypsin but significantly more pronounced than that of PAR2-AP, which is a weak recruiter of β-arrestin.[2]
-
MAPK Signaling: Activation of PAR2 by this compound leads to the phosphorylation of ERK1/2 and p38 MAP kinases. This signaling is also sustained, reflecting the prolonged engagement of the receptor.[2][3]
This preferential activation of the β-arrestin pathway relative to the Gq/calcium pathway is the foundation of this compound's biased agonism.
Data Presentation: PAR2 Agonist Signaling Comparison
The following tables summarize the quantitative and qualitative signaling characteristics of this compound in comparison to other standard PAR2 agonists.
Table 1: Quantitative Agonist Parameters at PAR2
| Agonist | Pathway | Parameter | Value | Cell Line |
| This compound | Gq/[Ca2+]i Mobilization | EC50 | 2.1 ± 0.17 µM | A2058-PAR2 |
| This compound | β-Arrestin Recruitment | EC50 | Data not available | - |
| This compound | ERK1/2 Phosphorylation | EC50 | Data not available | - |
Note: While dose-response data for β-arrestin and ERK pathways for this compound are not available in the cited literature, qualitative studies confirm strong activity. Researchers are encouraged to generate full dose-response curves to quantify bias.
Table 2: Qualitative Signaling Profile of PAR2 Agonists
| Agonist | Gq/[Ca2+]i Signal | β-Arrestin Recruitment | Receptor Internalization | Receptor Recovery | Signaling Bias |
| Trypsin | Rapid, Transient | Strong, Sustained | Strong, Sustained | Slow | Balanced/β-Arrestin |
| PAR2-AP | Rapid, Transient | Weak | Transient | Fast | G Protein-Biased |
| This compound | Delayed, Sustained | Strong, Sustained | Strong, Sustained | Very Slow | β-Arrestin-Biased |
Visualizing PAR2 Signaling and Experimental Design
PAR2 Signaling Pathways
The diagram below illustrates the divergent signaling pathways downstream of PAR2 activation and highlights the pathways preferentially activated by this compound.
Caption: PAR2 signaling pathways showing G protein and β-arrestin branches.
Experimental Workflow for Assessing Biased Agonism
This workflow outlines the steps to compare agonists and quantify bias.
Caption: Workflow for quantifying biased agonism at PAR2.
Comparative Signaling Signatures of PAR2 Agonists
This diagram provides a visual summary of the distinct signaling outcomes for different PAR2 agonists.
Caption: Comparison of signaling signatures for PAR2-AP and this compound.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure Gq-mediated PAR2 activation by monitoring changes in intracellular calcium.
1. Materials
-
Cell Line: HT-29 or A2058-PAR2 cells.
-
Reagents: this compound, PAR2-AP (positive control), PAR2 antagonist (e.g., AZ3451, for validation).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Probenecid: (Optional, to prevent dye leakage).
-
Instrumentation: Plate reader with fluorescence detection capabilities and automated injection (e.g., FlexStation or FLIPR).
2. Method
-
Cell Plating: Seed cells in a 96-well plate at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in Loading Buffer.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with 100 µL of Loading Buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Compound Preparation: Prepare 2X or 5X concentration plates of this compound and control agonists in Loading Buffer.
-
Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to automatically inject the agonist solution into the wells.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the full response profile (both transient and sustained phases).
-
3. Data Analysis
-
Quantify the response as the change in fluorescence (ΔF) over baseline (F0), or as a ratio for ratiometric dyes like Fura-2.
-
Plot the peak or area-under-the-curve response against the log of agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a method to directly measure the recruitment of β-arrestin to PAR2 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
1. Materials
-
Cell Line: HEK293 cells transiently or stably co-expressing PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP or GFP).
-
Reagents: this compound, PAR2-AP (control agonist).
-
Assay Plate: White, opaque 96-well microplates.
-
BRET Substrate: Coelenterazine-h or equivalent.
-
Assay Buffer: HBSS or phenol (B47542) red-free medium.
-
Instrumentation: Plate reader capable of simultaneous dual-emission luminescence detection.
2. Method
-
Cell Plating: Seed the transfected cells into a white 96-well plate and incubate for 24-48 hours.
-
Agonist Stimulation:
-
Aspirate the culture medium.
-
Add 80 µL of Assay Buffer containing the desired concentration of agonist (this compound or controls) to each well.
-
Incubate for 5-30 minutes at 37°C. The optimal time should be determined empirically, especially for agonists with slow kinetics like this compound.
-
-
Substrate Addition:
-
Prepare the BRET substrate solution according to the manufacturer's instructions (e.g., 5 µM Coelenterazine-h in Assay Buffer).
-
Add 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in the BRET-capable plate reader.
-
Measure the luminescence signals at two wavelengths simultaneously: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Readings are typically taken within 1-10 minutes after substrate addition.
-
3. Data Analysis
-
Calculate BRET Ratio: The BRET ratio is calculated for each well as: (Acceptor Emission) / (Donor Emission).
-
Calculate Net BRET: Subtract the BRET ratio of vehicle-treated cells from the agonist-treated cells to obtain the net BRET signal.
-
Generate Dose-Response Curve: Plot the net BRET ratio against the log of agonist concentration.
-
Fit the curve to determine EC50 and Emax values for β-arrestin recruitment.
Protocol 3: Quantifying Biased Agonism
To formally quantify bias, the relative activity of an agonist at two different pathways is compared to that of a reference agonist. The Black and Leff operational model is a common framework for this.[6]
-
Generate Data: Obtain full dose-response curves for your test agonist (this compound) and a reference agonist (e.g., Trypsin or PAR2-AP) in at least two signaling assays (e.g., Calcium and β-Arrestin).
-
Calculate Transduction Coefficients: For each agonist and each pathway, fit the dose-response data to the operational model to obtain the transduction coefficient, log(τ/Kₐ) . This term combines agonist efficacy (τ) and affinity (Kₐ) and represents the overall signaling efficiency of the agonist-receptor complex.[6][7]
-
Calculate Bias Factor:
-
First, calculate the difference in signaling efficiency for the test agonist (this compound) between the two pathways:
-
Δlog(τ/Kₐ)this compound = log(τ/Kₐ)Pathway A - log(τ/Kₐ)Pathway B
-
-
Next, do the same for the reference agonist:
-
Δlog(τ/Kₐ)Ref = log(τ/Kₐ)Pathway A - log(τ/Kₐ)Pathway B
-
-
The bias factor is the difference between these two values:
-
Bias Factor (ΔΔlog(τ/Kₐ)) = Δlog(τ/Kₐ)this compound - Δlog(τ/Kₐ)Ref
-
-
A bias factor significantly different from zero indicates biased agonism. A positive value indicates a bias towards Pathway A relative to the reference, while a negative value indicates a bias towards Pathway B.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Understanding GB83-Induced Calcium Signaling
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the unique, delayed calcium response observed after treatment with GB83, a Protease-Activated Receptor 2 (PAR2) agonist.
Frequently Asked Questions (FAQs)
Q1: We treated our cells with this compound and saw a calcium response, but it was significantly delayed compared to our positive control (e.g., Trypsin or PAR2-AP). Is this expected?
A: Yes, this is the expected and documented pharmacological profile of this compound. Unlike other PAR2 agonists such as trypsin and PAR2-activating peptide (PAR2-AP) which induce a rapid and transient increase in intracellular calcium, this compound characteristically produces a slow and prolonged calcium signal.[1][2][3] This distinct kinetic profile is a key feature of its mechanism of action.
Q2: Why does this compound induce a delayed calcium response?
A: this compound is a bona fide agonist of PAR2, a G-protein-coupled receptor (GPCR), and its activation leads to an increase in intracellular calcium.[1][2] The delayed nature of the calcium signal induced by this compound, when compared to other PAR2 agonists, suggests a unique mode of interaction with the receptor.[1][2] While the precise molecular interactions causing the delay are a subject of ongoing research, it is known that this compound's activation of PAR2 leads to downstream signaling, including the phosphorylation of MAPKs, in a similarly delayed and sustained manner.[2][3] This suggests that the kinetics of receptor activation and/or the subsequent signal transduction cascade differ significantly from those triggered by traditional PAR2 agonists.
Q3: Does the delayed response mean this compound is a partial agonist or an antagonist?
A: No. This compound was initially developed and misidentified as a PAR2 antagonist.[1][2] However, it is now understood to be a full agonist that induces unique cellular signaling.[1][2] The confusion arose because its prolonged signaling can lead to sustained receptor endocytosis and a significant delay in the recovery of PAR2 to the cell surface.[1][2] This long-term desensitization was initially interpreted as antagonism.
Q4: What is the general signaling pathway for PAR2-mediated calcium release?
A: PAR2 is a G-protein-coupled receptor (GPCR).[2] Upon activation by an agonist, it typically couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol and elevating the intracellular calcium concentration.[6][7]
Interpreting Calcium Response Signatures
The kinetic profile, or "signature," of a calcium response can provide valuable information about a compound's mechanism of action. The distinct signatures of this compound and other PAR2 agonists are summarized below.
| Agonist | Onset of Ca2+ Signal | Duration of Ca2+ Signal |
| This compound | Delayed / Slow | Sustained / Prolonged |
| Trypsin | Rapid | Transient |
| PAR2-AP | Rapid | Transient |
| Table 1: Comparison of Calcium Response Kinetics for PAR2 Agonists. This table summarizes the qualitative differences in the intracellular calcium signals generated by this compound compared to traditional PAR2 agonists.[1][2][3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical PAR2 signaling pathway leading to calcium mobilization. The unique kinetic profile of this compound likely stems from its specific interaction with PAR2, influencing the rate of this cascade.
Caption: this compound activates PAR2, initiating a Gαq-PLC signaling cascade that results in a delayed and sustained release of intracellular calcium.
Troubleshooting Guide
Encountering unexpected results during your calcium flux assays? This guide will help you troubleshoot common issues.
Issue 1: No calcium signal observed after this compound application.
| Possible Cause | Suggested Solution |
| Cell line does not express functional PAR2. | Confirm PAR2 expression in your cell line via qPCR, Western blot, or by using a positive control known to activate PAR2 (e.g., Trypsin). The effect of this compound is PAR2-dependent.[1] |
| Incorrect this compound concentration. | Perform a dose-response experiment. While effective concentrations are in the low micromolar range, the optimal concentration can be cell-type dependent. |
| Problem with calcium indicator dye loading. | Verify dye loading efficiency with a positive control like a calcium ionophore (e.g., Ionomycin) or ATP, which should elicit a strong calcium signal in most cell types. Ensure optimal dye concentration and incubation time.[8] |
| Receptor desensitization. | If cells have been exposed to other PAR2 agonists or stimulants, the receptor may be desensitized. Ensure cells are properly washed and rested in a serum-free or low-serum medium before the experiment.[9] |
| Instrument settings are not optimal. | Check the excitation/emission wavelengths for your specific calcium indicator dye (e.g., Fura-2, Fluo-4).[8][10] Ensure the sampling rate is adequate to capture the signal; for a delayed response, a longer reading time is necessary. |
Issue 2: The calcium signal is very weak or noisy.
| Possible Cause | Suggested Solution |
| Sub-optimal cell health or density. | Ensure cells are healthy and plated at an appropriate density. Over-confluent or unhealthy cells will respond poorly. |
| Dye extrusion or compartmentalization. | Some cell types actively pump out calcium dyes. Probenecid can be added to the buffer to inhibit anion transporters responsible for this.[8] Ensure you are measuring cytosolic fluorescence. |
| Phototoxicity or photobleaching. | Reduce the excitation light intensity or the frequency of measurements to minimize damage to the cells and bleaching of the dye. |
Troubleshooting Logic
Use the following diagram to systematically address a lack of signal in your experiment.
Caption: A decision tree for troubleshooting the absence of a calcium signal after this compound treatment.
Experimental Protocols
Protocol 1: General Intracellular Calcium Measurement using a Fluorescence Plate Reader
This protocol provides a general workflow for measuring agonist-induced calcium mobilization in adherent cells grown in a 96-well plate using a fluorescent indicator like Fluo-4 AM.
Materials:
-
Cells expressing PAR2 seeded in a 96-well black, clear-bottom plate
-
Fluo-4 AM, AM ester dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer)
-
Probenecid (optional)
-
This compound, Trypsin, or other agonists
-
Ionomycin or ATP (positive controls)
-
Fluorescence plate reader with an injection system and temperature control (37°C)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading Solution: Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS/HEPES buffer. If your cells are known to extrude the dye, add Probenecid (1-2.5 mM).
-
Cell Loading: Remove the culture medium from the wells. Wash once with HBSS/HEPES buffer. Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently remove the loading solution and wash the cells 2-3 times with HBSS/HEPES buffer (containing Probenecid, if used) to remove extracellular dye.
-
Incubation: Add fresh HBSS/HEPES buffer to each well and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.
-
Measurement:
-
Place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Set the instrument to record fluorescence at the appropriate wavelengths for your dye (e.g., Ex/Em: 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 40-60 seconds.
-
Using the injector, add the this compound solution or other agonists.
-
Continue recording the fluorescence signal for at least 5-10 minutes to ensure the capture of the delayed response from this compound.
-
-
Data Analysis: The change in fluorescence (F) is normalized to the initial baseline fluorescence (F0). The response is often reported as the ratio F/F0 or the change in fluorescence (ΔF = F - F0).
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular calcium changes in response to this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium signaling - Wikipedia [en.wikipedia.org]
- 5. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling pathway | Abcam [abcam.com]
- 7. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Experiments with GB83, a PAR2 Agonist with Unique Signaling Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GB83 in their experiments. Given the unique characteristics of this compound, this guide will help clarify its mechanism of action and provide recommendations for optimizing its use in studying Protease-Activated Receptor 2 (PAR2) signaling.
Key Considerations Before You Begin
Recent studies have revealed that this compound, initially identified as a PAR2 antagonist, is, in fact, a bona fide agonist with a distinct mechanism of action compared to traditional PAR2 agonists like trypsin or PAR2-activating peptides (PAR2-AP).[1][2][3] Understanding this is critical for proper experimental design and data interpretation.
The Dual Nature of this compound:
-
Agonist Activity: this compound activates PAR2, leading to downstream signaling events such as increased intracellular calcium and phosphorylation of MAPKs.[1][2][3] However, this activation is delayed and sustained, unlike the rapid and transient signals induced by trypsin or PAR2-AP.[1][2][3]
-
Apparent Antagonist Activity: Due to its ability to cause prolonged PAR2 desensitization and internalization, pre-incubation with this compound can inhibit the response to a subsequent challenge with another PAR2 agonist.[1][2][3] This is the reason it was initially mischaracterized as an antagonist.
Therefore, optimizing "incubation time" with this compound is not about achieving a simple maximal activation peak but rather about understanding and harnessing its unique temporal effects on PAR2 signaling.
Frequently Asked Questions (FAQs)
Q1: Is this compound a PAR2 agonist or antagonist?
A1: this compound is a PAR2 agonist.[1][2][3] It directly activates the receptor, leading to downstream signaling. However, it also induces profound and sustained receptor desensitization and internalization, which can make it appear as an antagonist if used in a pre-incubation context before stimulation with another agonist.[1][2][3]
Q2: Why do I observe an inhibitory effect when I pre-incubate my cells with this compound?
A2: The inhibitory effect is due to the potent and prolonged desensitization and internalization of PAR2 induced by this compound.[1][2][3] Once the receptors are desensitized and removed from the cell surface, they are no longer available to be activated by a subsequent addition of another PAR2 agonist. The recovery of PAR2 to the cell surface after this compound stimulation is significantly delayed.[1][2]
Q3: How does the signaling profile of this compound differ from other PAR2 agonists?
A3: this compound induces a unique signaling signature characterized by a delayed and sustained increase in intracellular calcium and MAPK phosphorylation.[1][2][3] This contrasts with the rapid and transient signaling observed with agonists like trypsin and PAR2-AP.[1][2][3]
Q4: What is the recommended incubation time for observing the agonistic effects of this compound?
A4: The optimal incubation time will depend on the specific downstream signaling event you are measuring. Based on published data, significant effects of this compound can be observed over a longer time course than traditional PAR2 agonists. For example, while PAR2-AP induces a rapid peak in intracellular calcium, this compound's effect is slower to develop but more prolonged.[1] Time-course experiments are highly recommended to determine the optimal window for your specific assay and cell type.
Q5: What are the known off-target effects of this compound?
A5: The available literature primarily focuses on the on-target effects of this compound on PAR2. While extensive off-target profiling is not detailed in the provided search results, it is always good practice in drug research to consider the possibility of off-target effects and include appropriate controls in your experiments.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable agonistic effect of this compound. | 1. Inappropriate incubation time. 2. Cell line does not express functional PAR2. 3. Incorrect concentration of this compound. | 1. Perform a time-course experiment to capture the delayed signaling profile of this compound. 2. Confirm PAR2 expression in your cell line using techniques like qPCR or Western blot. Use a positive control cell line known to express PAR2 (e.g., HT-29).[1][3] 3. Perform a dose-response experiment. Effective concentrations are typically in the low micromolar range.[1] |
| This compound is inhibiting my positive control PAR2 agonist. | This is the expected effect due to receptor desensitization and internalization. | Re-design your experiment to measure the direct agonistic effects of this compound, rather than using it in a pre-incubation/antagonist-screening setup. |
| High variability in results. | 1. Inconsistent incubation times. 2. Cell passage number and confluency. | 1. Ensure precise and consistent timing for all experimental steps. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. |
| Unexpected downstream signaling pathway activation. | This compound's unique interaction with PAR2 may lead to biased agonism, favoring certain signaling pathways over others. | Profile the activation of multiple downstream pathways (e.g., G-protein dependent vs. β-arrestin dependent) to characterize the specific signaling signature of this compound in your system. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound (as an apparent antagonist)
| Cell Line | Agonist | IC50 of this compound | Reference |
| HT-29 | PAR2-AP | 2.1 ± 0.45 µM | [1] |
Table 2: Agonistic Properties of this compound
| Parameter | Agonist | Observation | Cell Line | Reference |
| Intracellular Calcium | Trypsin, PAR2-AP | Rapid and transient increase | HT-29 | [1] |
| This compound | Delayed and sustained increase | HT-29 | [1] | |
| MAPK Phosphorylation | Trypsin, PAR2-AP | Rapid and transient phosphorylation | HT-29 | [1] |
| This compound | Delayed and sustained phosphorylation | HT-29 | [1] | |
| PAR2 Internalization | PAR2-AP | Rapid and transient internalization | HT-29 | [1] |
| Trypsin, this compound | Sustained internalization | HT-29 | [1] |
Experimental Protocols
1. Measurement of Intracellular Calcium Concentration
-
Cell Seeding: Seed cells (e.g., HT-29) onto a 96-well black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a microplate reader equipped for fluorescence measurement.
-
Agonist Addition: Add this compound, Trypsin, or PAR2-AP at the desired concentrations.
-
Data Acquisition: Immediately begin recording fluorescence intensity at regular intervals to capture the entire calcium transient.
-
Data Analysis: Normalize the fluorescence signal to the baseline to determine the change in intracellular calcium concentration over time.
2. Western Blot for MAPK Phosphorylation (e.g., ERK1/2)
-
Cell Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat the cells with this compound, Trypsin, or PAR2-AP for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., total ERK1/2 or a housekeeping protein like GAPDH).
Visualizations
Caption: Canonical and this compound-mediated PAR2 signaling pathways.
Caption: Experimental workflow for characterizing this compound's temporal effects.
Caption: Logical comparison of PAR2 agonist signaling characteristics.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
Potential off-target effects of GB83 on PAR1 to consider
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing GB83 in their experiments. It addresses the known interactions of this compound with Protease-Activated Receptor 1 (PAR1) and provides troubleshooting advice and frequently asked questions to navigate its dual activity with PAR2.
Overview
Recent studies have identified this compound not as an off-target effector of PAR1, but as a direct positive allosteric modulator (PAM).[1][2][3] This means this compound binds to a site on PAR1 distinct from the agonist binding site and enhances the receptor's response to its endogenous activators, such as thrombin.[2][3] Concurrently, this compound is also known to be a bona fide agonist of PAR2.[4][5][6] This dual activity is a critical consideration for experimental design and data interpretation.
Troubleshooting Guide
Issue: Unexpected or exaggerated cellular responses at low agonist concentrations.
-
Possible Cause: You may be observing the potentiating effect of this compound on PAR1 signaling. As a PAM, this compound can significantly increase the potency of endogenous PAR1 agonists (e.g., thrombin present in serum-containing media).[2][3]
-
Troubleshooting Steps:
-
Serum-Free Conditions: Repeat the experiment in serum-free media to eliminate thrombin and other potential PAR1 activators.
-
PAR1 Antagonist: Include a known PAR1 antagonist, such as vorapaxar (B1682261), as a control to confirm that the observed effect is PAR1-dependent.[7]
-
Dose-Response Curve: Perform a full dose-response curve for the PAR1 agonist in the presence and absence of this compound to quantify the leftward shift in potency.
-
Issue: Difficulty isolating the specific effects of this compound on your pathway of interest.
-
Possible Cause: The observed cellular phenotype may be a composite of both PAR1 potentiation and PAR2 activation.
-
Troubleshooting Steps:
-
Receptor Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete either PAR1 or PAR2 in your cell model. This will allow you to isolate the signaling from the remaining receptor.
-
Selective Antagonists: Employ selective antagonists for PAR1 (e.g., vorapaxar) and PAR2 (e.g., AZ3451) to block one of the pathways and observe the contribution of the other.[6]
-
Cell Line Selection: Use cell lines that endogenously express only one of the two receptors, if available. For example, A2058 cells do not express functional PAR2, making them a useful tool to study PAR1 effects in isolation when transfected with PAR1.[6]
-
Frequently Asked Questions (FAQs)
Q1: Is the effect of this compound on PAR1 considered an "off-target" effect?
A1: No. While initially investigated for its effects on PAR2, this compound has been characterized as a positive allosteric modulator (PAM) of PAR1.[1][2][3] Therefore, its activity on PAR1 is a direct pharmacological effect, not an unintended "off-target" interaction.
Q2: At what concentrations does this compound modulate PAR1 activity?
A2: The potentiation of PAR1 activity by this compound has been observed in the low micromolar range. For instance, 1 µM this compound has been shown to significantly enhance PAR1-mediated cell viability and migration.[7]
Q3: What are the downstream consequences of PAR1 potentiation by this compound?
A3: Potentiation of PAR1 signaling can lead to enhanced downstream events such as increased intracellular calcium mobilization, activation of MAPK pathways (ERK1/2, p38), and promotion of cellular proliferation and migration.[2][5][8] It can also increase the expression of genes like TGF-β, fibronectin, and type I collagen.[2][3]
Q4: How can I experimentally distinguish between PAR1 and PAR2 signaling initiated by this compound?
A4: A combination of pharmacological and genetic approaches is recommended. The use of selective antagonists for PAR1 and PAR2, or the use of cell lines with one of the receptors knocked out, will allow for the deconvolution of the signaling pathways. Please refer to the troubleshooting guide for a detailed workflow.
Quantitative Data Summary
The following table summarizes the experimental concentrations of this compound and its observed effects on PAR1 from published studies.
| Concentration | Cell Type(s) | Key PAR1-Related Effect Observed | Reference(s) |
| 1 µM | Human Dermal Fibroblasts (HDF), HaCaT cells | Significantly promoted PAR1-mediated cell viability and migration. | [7] |
| Not specified | In silico docking | Predicted to bind to the PAR1 allosteric site, overlapping with the vorapaxar binding site. | [2][3] |
| Up to 30 µM | HT-29 cells | While primarily showing PAR2 agonism, this concentration range is where dual activity should be considered. | [9] |
Key Experimental Protocols
1. Intracellular Calcium Mobilization Assay
-
Objective: To measure the potentiation of agonist-induced PAR1 activation by this compound.
-
Methodology:
-
Cells expressing PAR1 are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with this compound or vehicle control.
-
A PAR1 agonist (e.g., thrombin or a PAR1-activating peptide) is added, and the change in fluorescence intensity is measured over time using a plate reader.
-
The potentiation by this compound is observed as an increase in the calcium signal compared to the agonist alone.[2]
-
2. Cell Migration (Scratch Wound) Assay
-
Objective: To assess the functional consequence of PAR1 modulation on cell migration.
-
Methodology:
-
Cells are grown to a confluent monolayer.
-
A scratch is made through the monolayer with a sterile pipette tip.
-
The medium is replaced with fresh medium containing the PAR1 agonist, with or without this compound.
-
Images of the scratch are taken at time 0 and at subsequent time points (e.g., 18 hours).
-
The rate of wound closure is quantified using image analysis software. An increased rate of closure in the presence of this compound indicates enhanced cell migration.[7]
-
Visualizations
Caption: PAR1 signaling pathway and the modulatory action of this compound.
Caption: Workflow to dissect this compound's effects on PAR1 vs. PAR2.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel positive allosteric modulator of protease-activated receptor 1 promotes skin wound healing in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Dual Agonist-Antagonist Profile of GB83
This technical support guide addresses the frequently observed but often misunderstood antagonist effects of GB83 in certain in vivo experimental models. While initially developed as a Protease-Activated Receptor 2 (PAR2) antagonist, recent studies have revealed a more complex mechanism of action. This guide will clarify why this compound can behave as an antagonist, providing researchers with the necessary information to interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, described as a PAR2 agonist, show inhibitory effects in my in vivo model?
A1: The apparent antagonist effect of this compound is a consequence of its unique mechanism of action as a PAR2 agonist. Unlike typical agonists, this compound induces a rapid, robust, and sustained desensitization and internalization of the PAR2 receptor.[1][2][3][4] This prolonged down-regulation of PAR2 on the cell surface prevents further signaling, effectively mimicking the outcome of a PAR2 antagonist. Therefore, in an in vivo system where sustained PAR2 activation is crucial for a pathological process, the administration of this compound can lead to an overall inhibitory effect.
Q2: What is the underlying molecular mechanism for this "antagonist-like" activity?
A2: The molecular mechanism involves several key steps:
-
Agonist Binding and Activation: this compound directly binds to and activates PAR2, initiating downstream signaling cascades.[1][2]
-
Sustained Receptor Endocytosis: Following activation, this compound triggers a prolonged period of receptor endocytosis, where the PAR2 receptor is removed from the cell surface.[1][2]
-
Delayed Receptor Recovery: Crucially, the recovery and re-localization of PAR2 to the cell surface are significantly delayed after stimulation with this compound compared to other PAR2 agonists like trypsin or PAR2-activating peptide (PAR2-AP).[1][2]
-
Prolonged Desensitization: This sustained internalization leads to a prolonged state of desensitization, where the cell is unresponsive to further PAR2 stimulation.[1][2]
This prolonged "off-state" of the receptor is the primary reason for the observed antagonist effects in various experimental models.[5]
Q3: Are there other receptors that this compound interacts with that could explain my results?
A3: Yes, besides its effects on PAR2, this compound has also been identified as a positive allosteric modulator of Protease-Activated Receptor 1 (PAR1).[6] This means that this compound can enhance the activation of PAR1 by its endogenous agonists, such as thrombin.[6] Depending on the specific in vivo model and the relative roles of PAR1 and PAR2, this dual activity could contribute to the overall observed phenotype. It is crucial to consider the expression and function of both PAR1 and PAR2 in your experimental system.
Troubleshooting Guide
If you are observing unexpected antagonist effects with this compound, consider the following troubleshooting steps:
-
Time-Course Experiments: The timing of your observations is critical. The initial effect of this compound is agonistic, leading to signaling events like calcium mobilization and MAPK phosphorylation.[1][2] The antagonist-like effects will manifest at later time points due to receptor desensitization. A detailed time-course study can help dissect these biphasic effects.
-
Receptor Expression Analysis: Confirm the expression levels of both PAR2 and PAR1 in your model system (cell line or tissue). The relative abundance of these receptors could influence the net effect of this compound.
-
Use of Control Agonists and Antagonists: Compare the effects of this compound with a standard PAR2 agonist (e.g., PAR2-AP, trypsin) and a bona fide PAR2 antagonist (e.g., AZ3451).[3] This will help to delineate the unique profile of this compound.
-
Downstream Signaling Readouts: Analyze both early (e.g., intracellular calcium) and late (e.g., gene expression, cell migration) signaling events to get a comprehensive picture of this compound's action in your specific model.
Data Summary
The following tables summarize the key quantitative data related to this compound's activity.
Table 1: In Vitro Activity Profile of this compound at PAR2
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | HT-29 | 2.1 ± 0.45 µM | Inhibition of PAR2-AP-induced intracellular calcium increase | [5] |
| IC50 | HT-29 | 2 µM | Antagonist activity at PAR2 | [5][7] |
Table 2: Comparison of Cellular Responses to this compound and other PAR2 Agonists
| Cellular Response | This compound | Trypsin | PAR2-AP | Key Observation | Reference |
| Intracellular Calcium Increase | Delayed and Sustained | Rapid and Transient | Rapid and Transient | This compound induces a unique signaling signature. | [1][2] |
| MAPK (ERK1/2, p38) Phosphorylation | Delayed and Sustained | Rapid and Transient | Rapid and Transient | Prolonged signaling by this compound. | [1][2] |
| Receptor Endocytosis | Sustained | Sustained | Transient | This compound leads to long-term receptor internalization. | [1][2] |
| β-arrestin Colocalization | Sustained | Sustained | Transient | Implies a role for β-arrestin in sustained signaling. | [1][2] |
| Receptor Recovery | Significantly Delayed | - | Faster Recovery | Explains the apparent antagonist effect. | [1][2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is used to measure the ability of this compound to induce or inhibit PAR2-mediated calcium release.
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Treatment:
-
For agonist activity: Add varying concentrations of this compound directly to the cells.
-
For antagonist activity: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes before adding a PAR2 agonist (e.g., 30 µM PAR2-AP).
-
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
Protocol 2: Western Blot for MAPK Phosphorylation
This protocol assesses the activation of downstream signaling pathways by this compound.
-
Cell Culture and Starvation: Culture HT-29 cells to near confluence and then serum-starve overnight.
-
Compound Stimulation: Treat cells with this compound (e.g., 30 µM), trypsin (e.g., 30 U/mL), or PAR2-AP (e.g., 30 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2 and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel positive allosteric modulator of protease-activated receptor 1 promotes skin wound healing in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cell culture conditions for reproducible GB83 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible experimental results when working with the GB83 glioblastoma cell line.
Frequently Asked Questions (FAQs)
1. What is the recommended basal medium and supplementation for this compound cell culture?
For many glioblastoma (GBM) primary cell cultures, DMEM or a DMEM/Ham's F12 mixture is a common choice for the base medium.[1] It is crucial to supplement the medium to support optimal growth and maintain the phenotype of the cells.
2. What are the optimal incubation conditions for this compound cells?
Most mammalian cell lines, including glioblastoma cells, thrive at 37°C in a humidified incubator with 5% CO2.[2] It is essential to ensure the incubator is properly calibrated to maintain these conditions consistently.
3. What is the recommended seeding density for this compound cells?
The ideal seeding density can vary depending on the experimental application. It is important to adjust the cell seeding concentration based on the cell type and the specific requirements of the experiment.[] A suboptimal seeding density, either too low or too high, can negatively impact cell attachment and growth.[]
4. How often should I passage my this compound cells?
Cells should be passaged when they are in their exponential growth phase, typically between 70% and 80% confluency.[4] Allowing cells to become over-confluent can lead to changes in morphology, growth rate, and experimental responses.[4] It is recommended to use cells with a low passage number (ideally under 10 splitting cycles) for experiments to ensure consistency and avoid genetic drift.[2]
5. How can I minimize the risk of contamination in my this compound cell cultures?
Strict aseptic technique is paramount.[5] This includes working in a certified biosafety cabinet, regularly decontaminating surfaces with 70% ethanol, using sterile reagents and equipment, and wearing appropriate personal protective equipment (PPE).[5][6] Regular screening for mycoplasma contamination is also highly recommended, as it is a common and often undetected issue in cell culture.[7]
Troubleshooting Guides
Problem 1: Slow Cell Growth or No Growth
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Culture Medium | Ensure you are using the recommended medium and supplements for glioblastoma cells. Different cell types have varying nutritional needs.[][5] |
| Incorrect Seeding Density | Optimize the seeding density. Too few cells may fail to establish, while too many can lead to rapid nutrient depletion and contact inhibition.[] |
| Poor Quality Serum or Reagents | Use high-quality, tested fetal bovine serum (FBS) and other reagents. Serum quality can significantly impact cell growth. |
| Mycoplasma Contamination | Test for mycoplasma contamination. This common contaminant can significantly affect cell proliferation without causing visible turbidity.[7] |
| Incorrect Incubator Conditions | Verify the temperature (37°C) and CO2 levels (5%) in your incubator are accurate.[2] |
| Excessive Trypsinization | Over-exposure to trypsin during passaging can damage cells.[] Use the lowest effective concentration for the shortest possible time. |
Problem 2: Poor Cell Attachment
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Culture Vessel Surface | Ensure you are using tissue culture-treated flasks or plates designed for adherent cells.[5] |
| Cell Line Requires Special Coating | Some cell lines require coated surfaces for optimal attachment. Consider coating vessels with agents like poly-L-lysine, collagen, or fibronectin.[5] |
| Over-trypsinization | Excessive trypsin treatment can strip cell surface proteins necessary for attachment. |
| Low Cell Viability | If cells have low viability after thawing or passaging, they may not attach well. Ensure proper cryopreservation and thawing techniques are used.[5] |
Problem 3: Clumped or Uneven Cell Growth
Possible Causes & Solutions
| Cause | Solution |
| Improper Cell Resuspension | Ensure a single-cell suspension is created after trypsinization by gently pipetting up and down before seeding new flasks. |
| Presence of Cell Debris | Cell debris can act as a scaffold for clumping. Wash cells with PBS after trypsinization to remove debris. |
| High Cell Density in Suspension | Seeding at too high a density can lead to immediate aggregation. |
| Release of DNA from Dead Cells | If there is significant cell death, DNA can be released, causing clumping. A gentle wash or the addition of a low concentration of DNase I can help. |
Experimental Protocols
Protocol 1: Routine Cell Passaging of this compound Cells
-
Preparation: Warm the complete growth medium, PBS (calcium and magnesium-free), and trypsin-EDTA solution to 37°C.
-
Aspirate Medium: Remove the spent medium from the confluent T-75 flask of this compound cells.
-
Wash: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Trypsinize: Add 2-3 mL of trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until cells begin to detach. Observe under a microscope.
-
Neutralize Trypsin: Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.
-
Resuspend Cells: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge (Optional): To remove old medium and trypsin completely, transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3-5 minutes.
-
Resuspend in Fresh Medium: Discard the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Seed New Flasks: Determine the cell concentration using a hemocytometer or automated cell counter. Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Incubate: Place the newly seeded flasks in the incubator at 37°C and 5% CO2.
Protocol 2: Cryopreservation of this compound Cells
-
Prepare Cells: Harvest cells that are in the logarithmic growth phase (70-80% confluency).
-
Cell Suspension: Create a single-cell suspension as described in the passaging protocol (steps 2-8).
-
Count Cells: Determine the cell concentration and viability.
-
Centrifuge: Pellet the cells by centrifuging at 200 x g for 5 minutes.
-
Prepare Freezing Medium: Prepare a freezing medium consisting of complete growth medium supplemented with 5-10% DMSO (cryoprotectant). Keep the freezing medium cold (4°C).
-
Resuspend in Freezing Medium: Discard the supernatant and gently resuspend the cell pellet in the cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot: Dispense 1 mL of the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This allows for a slow cooling rate of approximately -1°C per minute.
-
Long-Term Storage: Transfer the vials to a liquid nitrogen vapor phase tank for long-term storage (below -130°C).
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for this compound Cell Culture
| Reagent | Working Concentration | Notes |
| Fetal Bovine Serum (FBS) | 10% (v/v) | Heat-inactivated FBS is recommended. Lot-to-lot variability can occur. |
| Penicillin-Streptomycin | 1% (v/v) (100 U/mL Penicillin, 100 µg/mL Streptomycin) | Optional, but recommended to prevent bacterial contamination. |
| L-Glutamine | 2 mM | Some basal media already contain L-glutamine. Check the formulation. |
| Trypsin-EDTA | 0.05% - 0.25% Trypsin | Use the lowest effective concentration to minimize cell damage. |
| DMSO (for cryopreservation) | 5-10% (v/v) | Use a high-purity grade suitable for cell culture. |
Table 2: Example Seeding Densities for this compound Cells in Different Culture Vessels
| Culture Vessel | Growth Area (cm²) | Seeding Density (cells/cm²) | Total Cells to Seed |
| 96-well plate | 0.32 | 5,000 - 10,000 | 1,600 - 3,200 per well |
| 24-well plate | 1.9 | 10,000 - 20,000 | 19,000 - 38,000 per well |
| 6-well plate | 9.6 | 10,000 - 20,000 | 96,000 - 192,000 per well |
| T-25 Flask | 25 | 15,000 - 30,000 | 375,000 - 750,000 |
| T-75 Flask | 75 | 15,000 - 30,000 | 1,125,000 - 2,250,000 |
Note: These are starting recommendations. Optimal seeding densities should be determined empirically for your specific experiments.
Visualizations
Signaling Pathways
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt/PKB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation\n(Glucose Uptake)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3 [label="GSK-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycogen_Synthase [label="Glycogen Synthase\n(Glycogen Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Cell Growth, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Insulin -> IR; IR -> IRS [label="P"]; IRS -> PI3K; PI3K -> PIP3 [label="Converts PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt [label="P"]; Akt -> GLUT4; Akt -> GSK3 [arrowhead=tee]; GSK3 -> Glycogen_Synthase [arrowhead=tee]; Akt -> mTORC1; mTORC1 -> Protein_Synthesis; IRS -> Ras; Ras -> MAPK_Pathway; MAPK_Pathway -> Gene_Expression; } Caption: Simplified overview of the Insulin Signaling Pathway.
Experimental Workflows
// Workflow Edges Warm_Reagents -> Aspirate_Medium; Aspirate_Medium -> Wash_PBS; Wash_PBS -> Add_Trypsin; Add_Trypsin -> Neutralize; Neutralize -> Resuspend; Resuspend -> Count_Cells; Count_Cells -> Seed_New_Flasks; Seed_New_Flasks -> Incubate_Flasks; } Caption: Standard workflow for the subculture of adherent cells.
References
- 1. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture conditions [qiagen.com]
- 4. youtube.com [youtube.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for GB83's Positive Allosteric Modulation of PAR1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GB83, a positive allosteric modulator (PAM) of Protease-Activated Receptor 1 (PAR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on PAR1?
A1: this compound is a positive allosteric modulator (PAM) of PAR1. This means it does not activate the receptor by itself but enhances the response of PAR1 to its endogenous agonists, such as thrombin and PAR1-activating peptide (AP).[1][2] This potentiation leads to increased downstream signaling, such as intracellular calcium mobilization and cell migration.[1]
Q2: My cells are showing a response to this compound alone, without any PAR1 agonist. What could be the reason?
A2: This is a critical observation and likely due to the dual activity of this compound. Besides being a PAR1 PAM, this compound is also a known agonist for PAR2.[3][4][5][6] If your experimental system expresses PAR2, the observed effects could be due to PAR2 activation. It is crucial to verify the expression of both PAR1 and PAR2 in your cell lines or tissues.
Q3: How can I confirm that the observed effects in my experiment are specifically due to PAR1 modulation by this compound?
A3: To ensure the specificity of this compound's effect on PAR1, you should include the following controls:
-
PAR1 Antagonist: Use a selective PAR1 antagonist, such as vorapaxar (B1682261). If the effect of this compound in the presence of a PAR1 agonist is blocked by vorapaxar, it confirms the involvement of PAR1.[3][7]
-
PAR2 Controls: If your cells express PAR2, use a PAR2 antagonist (e.g., AZ3451) to block potential off-target effects.[5][6] Alternatively, use a cell line that does not express PAR2 or use siRNA to knock down PAR2 expression.
-
This compound Alone: Always include a control group treated with this compound alone to assess any agonist activity, which would likely be mediated by PAR2.[1]
Q4: What are the typical downstream signaling pathways affected by this compound's modulation of PAR1?
A4: this compound enhances PAR1-mediated activation of several downstream signaling pathways. The most commonly studied include:
-
Intracellular Calcium Mobilization: A rapid increase in intracellular calcium is a hallmark of PAR1 activation, which is potentiated by this compound.[1][8]
-
MAPK/ERK Pathway: Increased phosphorylation of ERK1/2 is another key downstream event.[3]
-
Gene Expression: Enhanced PAR1 activity by this compound can increase the expression of genes like TGF-β, fibronectin, and type I collagen.[1]
Q5: What are some suitable cell lines for studying this compound's effect on PAR1?
A5: Several cell lines have been used to study PAR1. The choice depends on your research question. It is essential to confirm PAR1 expression in your chosen cell line.[9][10] Examples include:
-
Human Dermal Fibroblasts (HDF)[11]
-
Human Keratinocytes (HaCaT)[11]
-
Human Colon Cancer Cell Lines (e.g., HT-29)[10]
-
Human Megakaryocytic Leukemia Cell Line (MEG-01)[7]
-
Prostate Cancer Cell Lines (e.g., VCaP)[9]
-
Human Umbilical Vein Endothelial Cells (HUVEC)[12]
It is crucial to be aware that some cell lines, like HT-29, also endogenously express PAR2, which can be activated by this compound.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Potentiation of PAR1 Agonist Response by this compound
| Possible Cause | Troubleshooting Step |
| Low PAR1 Expression | Verify PAR1 mRNA and protein expression in your cell line using qPCR, Western blot, or flow cytometry.[9][10] |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the PAR1 agonist (e.g., thrombin, PAR1-AP) to determine the EC20 concentration, which is typically used for assessing PAM activity.[13] |
| Incorrect this compound Concentration | Titrate this compound to determine the optimal concentration for potentiation. High concentrations may lead to off-target effects or receptor desensitization. |
| Cell Health and Passage Number | Ensure cells are healthy and within a low passage number, as receptor expression can change over time in culture. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Issue 2: High Background Signal or Response in the "this compound Alone" Control Group
| Possible Cause | Troubleshooting Step |
| PAR2 Agonist Activity of this compound | This is the most likely cause.[3][4][5][6] Confirm PAR2 expression in your cells. Use a PAR2 antagonist (e.g., AZ3451) or a PAR2-negative cell line to dissect the PAR1-specific effects.[5][6] |
| Contamination | Ensure reagents and cell cultures are free from contamination that might activate PAR1 or other signaling pathways. |
| Non-specific Effects of this compound | At high concentrations, small molecules can have non-specific effects. Perform a dose-response of this compound alone to identify a concentration that minimizes this background while still potentiating the PAR1 agonist response. |
Experimental Protocols
Protocol 1: Validating PAR1 Expression in a Cell Line
1. Western Blotting:
-
Lyse cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against PAR1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
2. Quantitative PCR (qPCR):
-
Extract total RNA from cells and perform reverse transcription to synthesize cDNA.
-
Design or use validated primers for the PAR1 gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Analyze the relative expression of PAR1 mRNA using the ΔΔCt method.
Protocol 2: Intracellular Calcium Mobilization Assay to Assess this compound PAM Activity
1. Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
2. Dye Loading:
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an injector to measure intracellular calcium changes.
-
Establish a baseline fluorescence reading.
-
Inject this compound (or vehicle control) and incubate for a short period (e.g., 5-15 minutes).
-
Inject the PAR1 agonist (e.g., thrombin or PAR1-AP at its EC20 concentration) and immediately begin recording fluorescence intensity over time.
4. Control Groups:
-
Negative Control: Vehicle only.
-
Agonist Control: PAR1 agonist alone.
-
This compound Alone Control: this compound alone to check for direct agonist effects.
-
PAR1 Antagonist Control: Pre-incubate with vorapaxar before adding this compound and the PAR1 agonist.
-
PAR2 Antagonist Control (if applicable): Pre-incubate with a PAR2 antagonist before adding this compound.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Compare the peak response or area under the curve between different treatment groups.
Data Presentation
Table 1: Effect of this compound on PAR1-Agonist-Induced Calcium Mobilization
| Treatment Group | Peak Fluorescence (RFU) | Fold Change over Agonist Alone |
| Vehicle | 150 ± 15 | N/A |
| PAR1 Agonist (EC20) | 800 ± 50 | 1.0 |
| This compound (1 µM) | 200 ± 20 | N/A |
| This compound (1 µM) + PAR1 Agonist (EC20) | 2400 ± 150 | 3.0 |
| Vorapaxar (100 nM) + this compound + PAR1 Agonist | 250 ± 30 | 0.31 |
*Data are representative. RFU = Relative Fluorescence Units.
Visualizations
PAR1 Signaling Pathway Modulation by this compound
References
- 1. Novel positive allosteric modulator of protease-activated receptor 1 promotes skin wound healing in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Frontiers | Gestodene, a novel positive allosteric modulator of PAR1, enhances PAR1-mediated human platelet aggregation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A functional thrombin receptor (PAR1) is expressed on bone-derived prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aberrant Expression and Activation of the Thrombin Receptor Protease-Activated Receptor-1 Induces Cell Proliferation and Motility in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in GB83 signaling assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges and unexpected results encountered during GB83 signaling assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does this compound show weak or delayed activity in my calcium flux assay compared to other PAR2 agonists like trypsin or PAR2-AP?
A1: This is an expected observation and reflects the unique mechanism of action of this compound. Unlike trypsin and PAR2-activating peptides (PAR2-AP) which cause a rapid, strong, and transient increase in intracellular calcium, this compound induces a slow and prolonged calcium signal.[1][2] This is because this compound modulates the PAR2 receptor in a distinct manner, leading to a sustained but less immediately robust calcium release compared to the burst of signaling seen with canonical agonists. Your assay is likely performing correctly; the kinetics of the this compound-induced response are simply different.
Q2: I treated my cells with this compound and now they are unresponsive to a known potent PAR2 agonist. Is this compound acting as an antagonist?
A2: This is a common point of confusion. While this compound was initially developed as a PAR2 antagonist, it is, in fact, a bona fide agonist.[1][2][3] The unresponsiveness you are observing is due to profound receptor desensitization and internalization. This compound is particularly effective at inducing β-arrestin recruitment, which not only initiates distinct signaling cascades but also uncouples the receptor from G-proteins and targets it for endocytosis.[1][3] This leads to a delayed recovery of PAR2 on the cell surface, rendering the cells temporarily insensitive to further stimulation.[1][2] What you are observing is not antagonism in the classical sense, but rather a long-lasting agonist-induced desensitization.
Q3: My Western blot results show sustained phosphorylation of ERK1/2 and p38 MAPK after this compound treatment. Is this a real signal?
A3: Yes, this is a real and expected downstream signaling outcome of this compound-mediated PAR2 activation. This compound, like other PAR2 agonists, activates the MAPK signaling pathways, including the phosphorylation of ERK1/2 and p38.[1][2] In fact, this compound has been shown to cause a longer activation of p38 compared to trypsin and PAR2-AP.[2] If you wish to confirm that this signaling is PAR2-dependent, you can pre-treat your cells with a known PAR2 antagonist, which should block the this compound-induced phosphorylation of these MAPK proteins.[2]
Q4: I am seeing high variability in my results between experiments. What are some potential causes?
A4: High variability in cell-based assays can stem from several factors. For this compound assays, pay close attention to:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change over time in culture.
-
Reagent Consistency: Ensure that all reagents, including the this compound stock solution, are prepared fresh and consistently between experiments. Avoid repeated freeze-thaw cycles of reagents.
-
Pipetting Accuracy: Calibrate pipettes regularly to minimize errors, especially when preparing serial dilutions for dose-response curves.
-
Cell Health and Confluency: Ensure cells are healthy and plated at a consistent density. Overly confluent or sparse cells can respond differently to stimuli.
Data Presentation: Comparative Signaling Profile
The following table summarizes the expected quantitative and qualitative differences in signaling outputs when stimulating Protease-Activated Receptor 2 (PAR2) with different agonists.
| Parameter | Trypsin / PAR2-AP | This compound |
| Intracellular Calcium Signal | ||
| Onset | Rapid | Slow[2] |
| Peak Amplitude | High | Moderate |
| Duration | Transient[2] | Prolonged[1][2] |
| MAPK Signaling | ||
| p-ERK1/2 Activation | Significant | Significant[2] |
| p-p38 Activation | Significant, transient | Significant, sustained[2] |
| Receptor Regulation | ||
| β-Arrestin Recruitment | Low to moderate[1] | High[1] |
| Receptor Endocytosis | Moderate | High[1] |
| Receptor Resensitization | Relatively rapid | Delayed[1][2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol is adapted for measuring intracellular calcium changes in response to this compound stimulation using a fluorescent indicator like Fluo-4 AM.
-
Cell Preparation: Plate cells (e.g., HT-29) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure baseline fluorescence for a short period (e.g., 30 seconds).
-
Inject the desired concentration of this compound (or positive/negative controls) and continue to measure fluorescence intensity in real-time for an extended period (e.g., 5-10 minutes) to capture the slow and sustained response.
-
Protocol 2: Western Blotting for MAPK Phosphorylation (p-ERK & p-p38)
This protocol outlines the steps to detect phosphorylation of ERK1/2 and p38 MAPK following this compound treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) or phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2, total p38, and a loading control like GAPDH or β-actin.
Visualizations
Caption: Differential signaling pathways of canonical PAR2 agonists versus this compound.
Caption: General experimental workflow for a this compound signaling assay.
Caption: Troubleshooting flowchart for unexpected results in this compound assays.
References
Best practices for storing and handling GB83 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the GB83 compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the solid this compound compound?
A1: Solid this compound compound should be stored in a cool, dry place, protected from direct sunlight.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, it is advisable to follow the storage conditions recommended by the supplier, which typically involve refrigeration or freezing.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3] When preparing stock solutions, it is crucial to use anhydrous DMSO to prevent compound degradation from moisture.[4] The stability of the stock solution is dependent on the storage temperature.
Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A3: It is generally recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation, especially if there is any moisture present in the solvent.[4] For frequently used solutions, it may be better to store them at refrigerated temperatures (2-8°C) for short-term use, if stability data permits.[5] For long-term storage, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating aerosols or dust, additional respiratory protection may be necessary. Always consult the material safety data sheet (MSDS) or equivalent safety information from your supplier for specific PPE recommendations.
Q5: How should I dispose of waste containing this compound?
A5: All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be treated as hazardous waste.[1] Dispose of this waste in clearly labeled, sealed containers according to your institution's and local regulations for hazardous chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The compound's solubility limit has been exceeded. | Gently warm the solution and vortex or sonicate to try and redissolve the compound. If precipitation persists, you may need to prepare a new, less concentrated stock solution. |
| The stock solution was not stored properly, leading to solvent evaporation or degradation. | Ensure the storage container is tightly sealed. Prepare fresh stock solutions and store them at the recommended temperature in single-use aliquots. | |
| The solvent (e.g., DMSO) has absorbed moisture.[4] | Use anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. | |
| Inconsistent Experimental Results | Degradation of the this compound compound in the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid leaving working solutions at room temperature for extended periods. |
| Inaccurate concentration of the this compound solution. | Calibrate your pipettes and ensure accurate dilutions. If possible, verify the concentration of your stock solution using an appropriate analytical method. | |
| The compound has degraded due to improper storage. | Verify the storage conditions and age of your this compound solid and stock solutions. If in doubt, use a fresh batch of the compound. | |
| Difficulty Dissolving Solid this compound | The incorrect solvent is being used. | This compound is soluble in DMSO.[2] If using other solvents, check the compound's solubility data from the supplier. |
| The compound requires assistance to dissolve. | Use a vortex mixer or sonicator to aid in dissolution. Gentle warming may also help, but be cautious of potential degradation at higher temperatures. |
Data and Protocols
Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months[2] | Ideal for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Suitable for short to medium-term storage. Also recommended to be aliquoted. |
Experimental Protocol: Preparation of this compound for In Vivo Studies
This protocol describes the preparation of a suspended this compound solution suitable for oral or intraperitoneal injection.[2]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 25.0 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final concentration of the suspended solution will be 2.5 mg/mL.
Visualizations
Caption: Workflow for preparing a this compound suspended solution.
Caption: Simplified signaling pathway involving this compound as a PAR2 antagonist.
References
Validation & Comparative
A Comparative Analysis of GB83 and Trypsin Signaling at Protease-Activated Receptor 2
A detailed guide for researchers on the distinct signaling profiles of the synthetic agonist GB83 and the canonical protease agonist trypsin on Protease-Activated Receptor 2 (PAR2), with supporting experimental data and protocols.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by endogenous proteases, such as trypsin, involves a unique mechanism of proteolytic cleavage of the receptor's N-terminus, unmasking a tethered ligand that initiates downstream signaling. In contrast, synthetic agonists like this compound offer a pharmacological tool to probe PAR2 function without enzymatic cleavage. This guide provides a comprehensive comparison of the signaling profiles of trypsin and this compound on PAR2, highlighting key differences in their activation kinetics and downstream effector engagement.
Summary of Signaling Profiles
The signaling cascades initiated by this compound and trypsin at PAR2 exhibit distinct characteristics, particularly in their temporal dynamics. While both agonists stimulate core PAR2 signaling pathways, the onset and duration of these signals differ significantly, suggesting a biased agonism for this compound.
| Signaling Pathway | Trypsin | This compound | Key Differences |
| Calcium Mobilization | Rapid and transient increase in intracellular calcium.[1] | Delayed and sustained increase in intracellular calcium.[1][2][3] | The most striking difference lies in the kinetics of the calcium response. Trypsin induces a sharp, immediate peak, whereas this compound elicits a slower, more prolonged elevation of intracellular calcium.[1] |
| ERK1/2 Phosphorylation | Rapid and transient phosphorylation of ERK1/2.[1][3] | Delayed and sustained phosphorylation of ERK1/2.[1][2][3] | Similar to calcium mobilization, the temporal pattern of ERK1/2 activation differs, with this compound causing a more prolonged phosphorylation state. |
| β-Arrestin Recruitment | Induces sustained recruitment of β-arrestin and receptor endocytosis.[1][2][3] | Induces sustained recruitment of β-arrestin and receptor endocytosis.[1][2][3] | Both trypsin and this compound promote a sustained association with β-arrestin, in contrast to the transient interaction observed with the PAR2-activating peptide (PAR2-AP).[1] |
Quantitative Analysis of Agonist Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and trypsin in inducing PAR2-mediated signaling. It is important to note that these values can vary depending on the cell line and specific assay conditions.
| Agonist | Signaling Pathway | Cell Line | EC50 |
| This compound | Calcium Mobilization | A2058-PAR2 | 2.1 ± 0.17 µM[1] |
| Trypsin | Calcium Mobilization | KNRK-PAR2 | ~1 nM[4] |
Signaling Pathways and Biased Agonism
The distinct signaling kinetics of this compound suggest that it may act as a biased agonist at PAR2, preferentially activating certain downstream pathways over others or stabilizing receptor conformations that lead to prolonged signaling.
Caption: PAR2 signaling pathways activated by trypsin and this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays used to characterize the signaling profiles of this compound and trypsin.
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for an ERK phosphorylation Western blot assay.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to PAR2 Activation: GB83 versus PAR2-AP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key pharmacological tools used to study the Protease-Activated Receptor 2 (PAR2): the small molecule agonist GB83 and the synthetic Protease-Activated Receptor 2-Activating Peptide (PAR2-AP). While both compounds activate PAR2, their mechanisms and downstream cellular consequences differ significantly, leading to distinct signaling profiles. This guide summarizes the experimental data detailing these differences to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences in PAR2 Activation
| Parameter | This compound | PAR2-AP (e.g., SLIGRL-NH2) | Reference |
| Compound Type | Non-peptide small molecule | Synthetic hexapeptide | [1] |
| Initial Classification | Antagonist | Agonist | [1][2] |
| Current Classification | Bona Fide Agonist | Agonist | [1][2][3] |
| Cellular Activation Pattern | Asynchronous | Synchronous | [1] |
| G-Protein Signaling (Ca²⁺ Mobilization) | Slow onset, prolonged and sustained signal | Rapid onset, transient signal | [1][3][4] |
| MAPK Signaling (ERK1/2, p38 Phosphorylation) | Delayed and sustained activation | Rapid and transient activation | [1][2][5] |
| β-Arrestin Recruitment & Colocalization | Marked and sustained | Low level | [1][2][6] |
| Receptor Internalization (Endocytosis) | Sustained and prolonged | Rapidly decreased | [1][2][5] |
| Receptor Functional Recovery | Significantly delayed | Significantly faster | [1][2] |
Signaling Pathway Divergence
The activation of PAR2 by this compound and PAR2-AP initiates distinct downstream signaling cascades. PAR2-AP primarily induces a rapid and transient Gαq-mediated signal. In contrast, this compound triggers a more sustained G-protein signal and, notably, strongly engages the β-arrestin pathway, leading to prolonged receptor internalization and desensitization. This difference in pathway engagement, often termed biased agonism, is critical for understanding the long-term cellular response to PAR2 activation.
Caption: Divergent signaling pathways activated by this compound and PAR2-AP.
Experimental Protocols
The following are summaries of methodologies used to characterize the differential effects of this compound and PAR2-AP.
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay quantifies the mobilization of intracellular calcium, a primary downstream effect of PAR2 activation via the Gαq pathway.
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29), which endogenously express PAR2.
-
Reagents: Fura-2 AM (calcium indicator), PAR2 agonists (this compound, PAR2-AP), PAR2 antagonist (AZ3451 for control).
-
Procedure:
-
HT-29 cells are seeded in 96-well plates.
-
Cells are loaded with the fluorescent calcium indicator Fura-2 AM.
-
The plate is placed in a fluorometric imaging plate reader.
-
A baseline fluorescence reading is established.
-
This compound or PAR2-AP is added to the wells, and fluorescence changes are recorded over time. The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is used to determine the intracellular calcium concentration.
-
For inhibition experiments, cells are pre-treated with a PAR2 antagonist like AZ3451 before the addition of the agonist to confirm the response is PAR2-specific.[1][7]
-
MAPK Phosphorylation Analysis (Western Blot)
This method assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade by detecting the phosphorylation of key proteins like ERK1/2 and p38.
-
Cell Line: HT-29 cells.
-
Reagents: this compound, PAR2-AP, primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38, HRP-conjugated secondary antibodies, lysis buffer.
-
Procedure:
-
HT-29 cells are grown to confluence and then serum-starved.
-
Cells are treated with either this compound or PAR2-AP for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and p38.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated to total protein.[1][5]
-
Receptor Internalization and β-Arrestin Colocalization (Confocal Microscopy)
This imaging technique visualizes the agonist-induced translocation of PAR2 from the cell membrane to intracellular compartments and its association with β-arrestin, a key protein in receptor desensitization and signaling.
-
Cell Line: A cell line stably expressing PAR2 tagged with a fluorescent protein (e.g., PAR2-GFP) and β-arrestin tagged with another (e.g., β-arrestin-RFP).
-
Reagents: this compound, PAR2-AP.
-
Procedure:
-
Cells expressing the fluorescently tagged proteins are cultured on glass-bottom dishes.
-
Live-cell imaging is performed using a confocal microscope.
-
A baseline image is captured to show the initial localization of PAR2 at the cell membrane and diffuse β-arrestin in the cytoplasm.
-
This compound or PAR2-AP is added, and images are captured at multiple time points.
-
Receptor internalization is observed as the movement of PAR2-GFP from the plasma membrane to intracellular puncta.
-
Colocalization is determined by the merging of the PAR2-GFP and β-arrestin-RFP signals within these intracellular vesicles, indicating a direct interaction.[1][6]
-
Caption: General experimental workflow for comparing PAR2 agonists.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IJMS | Free Full-Text | this compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GB83 and GB88 as PAR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a variety of inflammatory, metabolic, and neurological disorders. Consequently, the development of potent and selective PAR2 modulators is of high interest. Among the small molecule modulators, GB83 and GB88 have been subjects of extensive research. Initially developed as PAR2 antagonists, subsequent investigations have revealed more complex and distinct mechanisms of action. This guide provides a comprehensive head-to-head comparison of this compound and GB88, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Redefining the Roles of this compound and GB88
Contrary to their initial classifications, this compound and GB88 are not straightforward antagonists of PAR2. Recent studies have elucidated their nuanced interactions with the receptor, leading to a reclassification of their functions.
GB88 is now understood to be a biased antagonist or pathway-selective modulator of PAR2.[1][2] It selectively inhibits the PAR2-Gq/11-mediated intracellular calcium (iCa2+) release pathway, which is associated with its anti-inflammatory effects.[1] However, GB88 concurrently acts as an agonist for other PAR2-mediated signaling pathways, including the downregulation of cAMP and the activation of ERK1/2 and RhoA.[1][2]
This compound , on the other hand, is now considered a bona fide agonist of PAR2.[3][4][5] It triggers PAR2 activation, leading to an increase in intracellular calcium, phosphorylation of MAPKs, and sustained receptor endocytosis.[3][4][5] The initial misidentification of this compound as an antagonist likely stemmed from its ability to induce prolonged desensitization and slow recovery of PAR2 at the cell surface.[3][4]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and GB88 from various in vitro studies. It is important to note that these values were obtained from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antagonistic and Agonistic Potencies of GB88
| Assay | Agonist | Cell Line | Parameter | Value | Reference |
| Intracellular Ca2+ Release | 2f-LIGRLO-NH2 | HT-29 | IC50 | 560 nM | [1] |
| Intracellular Ca2+ Release | Trypsin, 2f-LIGRLO-NH2, GB110 | HT-29 | IC50 | ~2 µM | [6][7][8] |
| Receptor Binding | Eu-tagged 2f-LIGRLO-NH2 | CHO-hPAR2 | Ki | 7.7 µM | [1] |
| cAMP Accumulation (Forskolin-induced) | - | HT-29 | Agonist | Yes | [1][2] |
| ERK1/2 Phosphorylation | - | HT-29, CHO-hPAR2 | Agonist | Yes | [1][2][9] |
| RhoA Activation | - | HT-29 | Agonist | Yes | [1][2] |
Table 2: Agonistic Potencies of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Intracellular Ca2+ Release (inhibition of PAR2-AP) | HT-29 | IC50 | 2.1 µM | [3] |
| Intracellular Ca2+ Release | A2058-hPAR2 | Agonist | Yes | [3] |
| ERK1/2 and p38 Phosphorylation | HT-29 | Agonist | Yes | [4][10] |
| Receptor Endocytosis | HT-29 | Agonist | Yes | [3][4] |
| β-arrestin Colocalization | HT-29 | Agonist | Yes | [3][4] |
In Vivo Anti-Inflammatory Effects
Both GB88 and this compound have demonstrated anti-inflammatory properties in vivo, although their mechanisms of action differ.
GB88 is orally active and has been shown to inhibit PAR2-induced acute inflammation in rat paw edema models.[6][8][9] This anti-inflammatory effect is consistent with its antagonistic activity on the pro-inflammatory Gq/11-Ca2+ signaling pathway.[1] GB88 has also been effective in a rat model of chronic collagen-induced arthritis.[7][9]
This compound , despite being an agonist, has also been reported to attenuate a range of PAR2-mediated inflammatory responses.[3][5] This is attributed to its ability to induce long-term desensitization and internalization of PAR2, thereby reducing the receptor's availability to respond to endogenous pro-inflammatory agonists.[3][4] For instance, this compound has been shown to reverse neutrophil elastase-induced synovitis and pain in mice.[11]
Experimental Methodologies
The following are descriptions of key experimental protocols used to characterize this compound and GB88 as PAR2 modulators.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the modulation of the PAR2-Gq/11 signaling pathway.
-
Cell Culture: Human colorectal carcinoma (HT-29) cells or Chinese hamster ovary (CHO) cells stably expressing human PAR2 (CHO-hPAR2) are commonly used.[1][12] Cells are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution for a specified time at 37°C.
-
Compound Treatment: For antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., GB88) for a defined period.[3]
-
Agonist Stimulation: A PAR2 agonist, such as trypsin, 2f-LIGRLO-NH2, or PAR2-activating peptide (PAR2-AP), is added to the wells to stimulate calcium release.[3][12] For assessing agonist activity, the test compound (e.g., this compound) is added directly.[3]
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The data is typically normalized to baseline fluorescence, and dose-response curves are generated to calculate IC50 or EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of the modulators on the MAPK signaling pathway.
-
Cell Culture and Treatment: Cells (e.g., HT-29) are grown to a suitable confluency and then serum-starved to reduce basal ERK1/2 phosphorylation. Cells are then treated with the test compound (this compound or GB88) for various time points.
-
Cell Lysis: After treatment, cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.
Signaling Pathways and Modulator Action
The following diagrams illustrate the PAR2 signaling pathways and the distinct modulatory effects of this compound and GB88.
Caption: PAR2 signaling pathways and differential modulation by this compound and GB88.
Caption: Experimental workflow for characterizing PAR2 modulators.
Conclusion
The distinction between this compound and GB88 as PAR2 modulators is a clear example of the complexity of GPCR pharmacology. While GB88 acts as a biased antagonist, selectively blocking the pro-inflammatory Gq/11-Ca2+ pathway, this compound is a bona fide agonist that leads to receptor desensitization. This head-to-head comparison provides researchers with the necessary information to make an informed decision on which compound is better suited for their specific research questions. For studies focused on selectively inhibiting PAR2-mediated inflammation while potentially preserving other signaling pathways, GB88 would be the compound of choice. Conversely, for investigating the consequences of sustained PAR2 activation and subsequent desensitization, this compound serves as a valuable pharmacological tool. As the field of PAR2 research continues to evolve, a thorough understanding of the distinct properties of these modulators is crucial for advancing our knowledge of PAR2 biology and developing novel therapeutics.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Validating the Agonist Activity of GB83 on PAR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the agonist activity of GB83 on Protease-Activated Receptor 2 (PAR2). Historically identified as a PAR2 antagonist, recent studies have reclassified this compound as a bona fide agonist with a unique signaling profile.[1][2] This document outlines key experimental protocols, presents comparative data, and visualizes the underlying pathways and workflows to objectively assess its performance against other alternatives.
Core Concepts: PAR2 Activation and Signaling
PAR2 is a G-protein-coupled receptor (GPCR) activated via proteolytic cleavage of its N-terminus by proteases like trypsin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][4] Activation triggers two primary pathways:
-
G-Protein-Mediated Signaling: Primarily through Gαq, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and a subsequent increase in intracellular calcium ([Ca²⁺]i). This pathway also activates Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 phosphorylation.[4]
-
β-Arrestin-Mediated Signaling: Following activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestin. This process mediates receptor desensitization, internalization (endocytosis), and can initiate separate, G-protein-independent signaling cascades.[2][4]
Recent findings indicate that while classic agonists like PAR2-activating peptide (PAR2-AP) and trypsin induce rapid and transient signaling, this compound elicits a delayed and more sustained response.[1][2] This unique characteristic, particularly its ability to cause prolonged receptor desensitization, likely contributed to its initial misclassification as an antagonist.[1]
Experimental Methodologies
To validate the agonist activity of this compound, a multi-assay approach is essential. The following protocols provide a robust framework for characterization.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This is the primary assay to confirm Gq-coupled PAR2 activation.
Principle: Agonist binding to PAR2 activates the Gαq pathway, leading to the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[5]
Detailed Protocol:
-
Cell Culture: Seed cells expressing PAR2 (e.g., HT-29, or HEK293 cells stably transfected with human PAR2) into a black, clear-bottom 96-well or 384-well plate to achieve a confluent monolayer.[6] Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Remove cell culture medium, wash once with assay buffer, and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6][7]
-
Compound Preparation: Prepare a separate plate with this compound, a positive control agonist (e.g., Trypsin or PAR2-AP like 2-furoyl-LIGRLO-NH2), and a vehicle control (e.g., DMSO in assay buffer) at 3-5 times the final desired concentration.[6][7] To confirm specificity, a set of wells can be pre-incubated for 15 minutes with a PAR2 antagonist (e.g., AZ3451).
-
Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds. The instrument then automatically adds the compounds from the source plate. Continue to record fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the full kinetic profile, which is particularly important for observing the delayed response of this compound.[1][6]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline or the area under the curve. Calculate EC₅₀ values by plotting the response against the log of the agonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay confirms activation of the MAPK signaling pathway downstream of PAR2.
Principle: PAR2 activation leads to a signaling cascade that results in the phosphorylation of ERK1/2. This increase in phosphorylated ERK (p-ERK) relative to total ERK can be quantified by Western blot.[8]
Detailed Protocol:
-
Cell Stimulation: Plate PAR2-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours.
-
Treatment: Treat cells with various concentrations of this compound, PAR2-AP, or vehicle for a defined period (e.g., 5, 15, 30, and 60 minutes) to capture the peak phosphorylation signal.[9]
-
Cell Lysis: Aspirate the medium and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.[8]
-
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Express the results as the ratio of p-ERK to total ERK.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Principle: A common method is an enzyme fragment complementation assay (e.g., PathHunter). In this system, PAR2 is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to PAR2 forces the complementation of the enzyme fragments, creating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10][11]
Detailed Protocol:
-
Cell Culture: Use a commercially available cell line engineered to co-express the PAR2-ProLink fusion and the β-arrestin-EA fusion (e.g., from Eurofins DiscoverX). Plate the cells in a white, solid-bottom 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound, a positive control agonist, and vehicle. Add the compounds directly to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's instructions. Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate EC₅₀ values by plotting the luminescence signal against the log of the agonist concentration.
Comparative Data Analysis
The following tables summarize expected quantitative results from the described assays, comparing this compound to a standard PAR2 agonist (PAR2-AP) and a negative control.
Table 1: Intracellular Calcium Mobilization in HT-29 Cells
| Compound | EC₅₀ (µM) | Peak Response (% of PAR2-AP) | Time to Peak (seconds) | Signal Duration |
|---|---|---|---|---|
| This compound | ~2.5 | ~90-100% | ~120-180 | Sustained (>5 min) |
| PAR2-AP | ~1.5 | 100% | ~20-30 | Transient (<2 min) |
| Vehicle | N/A | <5% | N/A | N/A |
Data reflects the characteristic delayed but sustained calcium signal induced by this compound compared to the rapid and transient signal from PAR2-AP.[1]
Table 2: ERK1/2 Phosphorylation in PAR2-Expressing Cells
| Compound (at 10 µM) | Peak p-ERK/Total ERK (Fold Change vs. Vehicle) | Time of Peak Response |
|---|---|---|
| This compound | ~4-5 fold | ~30-60 minutes |
| PAR2-AP | ~5-6 fold | ~5-10 minutes |
| Vehicle | 1.0 (Baseline) | N/A |
This demonstrates that while both compounds activate the MAPK pathway, this compound shows delayed kinetics.[12]
Table 3: β-Arrestin Recruitment in Engineered Cells
| Compound | EC₅₀ (µM) | Maximum Signal (% of PAR2-AP) |
|---|---|---|
| This compound | ~3.0 | ~100% |
| PAR2-AP | ~2.0 | 100% |
| Vehicle | N/A | <5% |
This compound is a potent recruiter of β-arrestin, comparable to standard agonists, which aligns with observations of sustained receptor internalization.[1][13]
Visualized Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes involved in validating this compound's agonist activity.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP | MDPI [mdpi.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimental Controls for Studying GB83's Effects on Protease-Activated Receptor 2 (PAR2)
This guide provides a comprehensive overview of the necessary experimental controls, alternative compounds, and detailed protocols for accurately characterizing the effects of GB83 on Protease-Activated Receptor 2 (PAR2). Given the unique nature of this compound, which acts as a biased agonist causing profound receptor desensitization, rigorous experimental design is paramount to interpreting its activity correctly.[1][2][3]
Understanding this compound and PAR2
Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) involved in a myriad of physiological and pathological processes, including inflammation, pain, and metabolic diseases.[4][5] It is uniquely activated by the proteolytic cleavage of its N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling.[6] Downstream signaling pathways include the activation of Gq to mobilize intracellular calcium, as well as coupling to Gi/o and G12/13, leading to MAPK phosphorylation and β-arrestin recruitment.[7][8][9]
This compound was first identified as a PAR2 antagonist but was later revealed to be a bona fide agonist.[2][3] Its mechanism involves inducing a delayed but sustained increase in intracellular calcium and strong receptor internalization, which leads to a prolonged state of desensitization.[1][2] This desensitization likely explains its apparent antagonist activity in many experimental models.[2][3] This dual functionality necessitates a carefully controlled experimental approach to distinguish its agonistic effects from its long-term inhibitory consequences.
Comparative Analysis of PAR2 Modulators
To properly contextualize the effects of this compound, it is essential to compare its activity with other well-characterized PAR2 modulators. The choice of tool compounds for positive and negative controls is critical for validating assay performance and interpreting results.
| Compound | Class | Mechanism of Action | Potency (IC50 / EC50) | Key Characteristics | Reference |
| This compound | Agonist / Desensitizer | Binds to PAR2, inducing delayed but sustained Ca2+ signaling, β-arrestin recruitment, and profound receptor internalization. | Induces Ca2+ increase at ~30 µM; Inhibits PAR2-AP induced Ca2+ with IC50 ~2 µM. | Initially reported as an antagonist; its agonist activity leads to long-term desensitization, explaining its inhibitory effects in vivo. | [2][3] |
| Trypsin | Endogenous Agonist | Serine protease that canonically cleaves PAR2's N-terminus to reveal the tethered ligand. | Potent agonist (e.g., 30 U/mL induces strong Ca2+ response). | Gold standard for canonical PAR2 activation; induces rapid and transient signaling. | [2][10] |
| PAR2-AP (2f-LIGRLO-NH2) | Synthetic Agonist | Peptide that mimics the tethered ligand, directly activating the receptor without cleavage. | EC50 ~200 nM for Ca2+ release. | Highly potent and specific synthetic agonist; often used as a positive control. | [4][11][12] |
| GB110 | Synthetic Agonist | Potent, non-peptidic small molecule agonist. | EC50 ~200 nM for Ca2+ release. | Structurally related to this compound/GB88 but acts as a pure agonist. | [11] |
| GB88 | Antagonist | Competitive, insurmountable antagonist of PAR2. | IC50 ~2-9 µM for Ca2+ release. | A key tool compound; effectively blocks PAR2 activation by trypsin, peptide agonists, and GB110. Also shows anti-inflammatory effects in vivo. | [9][11][13] |
| AZ3451 | Antagonist | Potent and selective PAR2 antagonist. | IC50 ~25 nM | Used to confirm that an observed effect (e.g., from this compound) is PAR2-mediated. | [1] |
| I-191 | Antagonist | Imidazopyridazine compound that inhibits PAR2-mediated signaling. | Nanomolar potency for inhibiting Ca2+ release. | Effective in various cancer cell models. | [14] |
Essential Experimental Controls
A multi-faceted control strategy is required to dissect the complex pharmacology of this compound. This includes validating the PAR2-dependence of its actions, ensuring assay integrity, and ruling out off-target effects.
| Control Type | Purpose | Specific Examples | Expected Outcome with this compound |
| Positive Controls | To confirm that the assay system is responsive to PAR2 activation. | - Trypsin: An endogenous protease activator.[2] - PAR2-AP (e.g., 2f-LIGRLO-NH2): A potent synthetic peptide agonist.[12] | This compound should induce a response (e.g., Ca2+ flux, ERK phosphorylation) that can be compared to the kinetics and magnitude of the response from Trypsin or PAR2-AP. |
| Negative Controls | To confirm that the observed effects are specifically mediated by PAR2. | - PAR2 Knockout/Knockdown Cells: Use of CRISPR/Cas9 or shRNA to eliminate PAR2 expression.[1][2] - Parental Cell Line: A cell line that does not endogenously express PAR2 (e.g., A2058 cells).[2] - Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).[13] | This compound should produce no effect in PAR2-deficient cells or parental cell lines. The vehicle should also have no effect. |
| Antagonist Control | To pharmacologically verify that this compound's activity occurs through PAR2. | - GB88 or AZ3451: Pre-treatment with a potent and selective PAR2 antagonist.[1][11] | The effects induced by this compound (e.g., Ca2+ flux, β-arrestin recruitment) should be completely blocked by the antagonist. |
| Specificity Controls | To ensure this compound does not act on other related receptors. | - Agonists for other PARs: Use agonists for PAR1 (e.g., Thrombin, TFLLR-NH2) or PAR4 (e.g., AYPGKF-NH2).[11] - Cells expressing other PARs: Test this compound in cell lines predominantly expressing PAR1 or PAR4. | This compound should not antagonize or potentiate the effects of PAR1 or PAR4 agonists, demonstrating its selectivity for PAR2. |
| Peptide Control | To ensure the specificity of peptide-based agonists. | - Reverse-sequence peptide: A peptide with a scrambled or reversed sequence of the PAR2-AP (e.g., 2-furoyl-OLRGIL-NH2).[12] | The reverse-sequence peptide should show no activity in any PAR2-dependent assay. |
Mandatory Visualizations
Diagrams are essential for visualizing the complex biological and experimental processes involved in studying this compound.
Caption: Canonical and biased signaling pathways activated by PAR2.
Caption: Workflow for characterizing this compound's effects on PAR2.
Caption: Logical relationships for designing a well-controlled this compound experiment.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline standard procedures for assessing PAR2 activation and signaling.
Intracellular Calcium Mobilization Assay
This assay is the primary method for observing the direct activation of the PAR2-Gq pathway.
-
Principle: Upon PAR2 activation, Gq protein activation leads to the release of Ca²⁺ from intracellular stores, which can be measured using calcium-sensitive fluorescent dyes.[15][16]
-
Methodology:
-
Cell Culture: Seed PAR2-expressing cells (e.g., HT-29, KNRK) and corresponding PAR2-knockout control cells onto black, clear-bottom 96-well plates and culture overnight.[17]
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127) for 45-60 minutes at 37°C in the dark.[17]
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, positive controls (PAR2-AP, Trypsin), and vehicle control. For antagonist experiments, prepare the antagonist (e.g., GB88) for pre-incubation.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence for 10-20 seconds.[17]
-
Compound Addition: Use an automated dispenser to add the compounds and immediately begin recording the fluorescence intensity (e.g., at 1-second intervals for 3-5 minutes). For antagonist controls, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change over the baseline fluorescence (ΔF/F₀).[17] Plot the peak response against compound concentration to generate dose-response curves. Note the distinct kinetics of this compound (delayed, sustained) compared to PAR2-AP (rapid, transient).[2]
-
β-Arrestin Recruitment Assay
This assay measures receptor desensitization and internalization, a key feature of this compound's mechanism.
-
Principle: Upon GPCR activation and phosphorylation, β-arrestin proteins are recruited to the receptor, mediating desensitization and internalization. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).[18][19]
-
Methodology (using EFC, e.g., PathHunter Assay):
-
Cell Line: Use a cell line engineered to co-express PAR2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor (EA).[19]
-
Cell Plating: Plate the engineered cells in a 96-well white, solid-bottom plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound, PAR2-AP (positive control), and vehicle to the wells. Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.[19] The incubation time should be optimized to capture the signal, which may differ between Class A (transient) and Class B (sustained) interactions.[19]
-
Detection: Add the substrate solution provided with the assay kit and incubate at room temperature in the dark for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine EC50 values. Compare the maximal efficacy and potency of this compound to other agonists. Unlike PAR2-AP, this compound is known to induce sustained colocalization with β-arrestin, similar to trypsin.[2]
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay confirms the activation of downstream signaling pathways linked to PAR2.
-
Principle: PAR2 activation leads to the phosphorylation of MAP kinases like ERK1/2 and p38.[1] This can be quantified by Western blot using phospho-specific antibodies.
-
Methodology:
-
Cell Culture and Starvation: Culture PAR2-expressing cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with various concentrations of this compound, PAR2-AP, or vehicle for a short period (e.g., 5-15 minutes).
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software.
-
Express p-ERK levels as a ratio to total ERK. This compound should induce a robust, dose-dependent increase in ERK phosphorylation that is blocked by a PAR2 antagonist.[1]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Protease Activated Receptor 2 (PAR2) by an Exogenous Agonist Exacerbates Early Radiation Injury in Rat Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated Receptor 2 (PAR2) Protein and Transient Receptor Potential Vanilloid 4 (TRPV4) Protein Coupling Is Required for Sustained Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Curious Case of GB83: Reconciling its In Vitro Agonism with In Vivo Antagonism at the PAR2 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of tool compounds is paramount. GB83, a small molecule modulator of Protease-Activated Receptor 2 (PAR2), presents a compelling case study. Initially lauded as a PAR2 antagonist, emerging evidence now positions it as a bona fide agonist, albeit one with a unique signaling signature that culminates in antagonist-like effects in vivo. This guide dissects the dualistic nature of this compound, comparing its performance with other key PAR2 modulators and providing the experimental foundation for these observations.
Unraveling the Paradox: Agonist In Vitro, Antagonist In Vivo
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a host of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by proteases like trypsin reveals a tethered ligand that initiates downstream signaling. The study of PAR2 has been greatly aided by synthetic modulators, yet the story of this compound highlights the complexity that can arise.
While initial studies identified this compound as a PAR2 antagonist based on its ability to inhibit PAR2-mediated responses, more recent and detailed investigations have revealed a more intricate mechanism of action.[1][2][3] In vitro, this compound does indeed activate PAR2, triggering downstream signaling cascades. However, the characteristics of this activation are markedly different from those induced by canonical agonists like trypsin or PAR2-activating peptide (PAR2-AP). This compound induces a delayed and sustained increase in intracellular calcium and phosphorylation of mitogen-activated protein kinases (MAPKs).[1][2] Crucially, this is coupled with prolonged receptor endocytosis and a significantly delayed recovery of the receptor to the cell surface.[1][2] It is this profound and lasting desensitization that is believed to underpin its functional antagonism observed in various in vivo models of inflammation.[1][3]
Comparative Performance of PAR2 Modulators
To fully appreciate the unique profile of this compound, it is essential to compare it with other well-characterized PAR2 modulators. This guide focuses on two such compounds: GB110, a potent non-peptidic agonist, and GB88, a recognized PAR2 antagonist.
| Compound | Class | Target | In Vitro Effect | In Vivo Effect |
| This compound | Biased Agonist / Functional Antagonist | PAR2 | Delayed, sustained Ca2+ mobilization & MAPK phosphorylation; prolonged receptor desensitization. | Antagonist-like; reduces inflammation and pain in various models. |
| GB110 | Agonist | PAR2 | Potent activation of PAR2, leading to intracellular Ca2+ release. | Pro-inflammatory in models like rat paw edema. |
| GB88 | Antagonist | PAR2 | Inhibits PAR2 activation by various agonists. | Anti-inflammatory; reduces edema and inflammation in vivo. |
| Trypsin | Endogenous Agonist | PAR2 | Rapid and transient Ca2+ mobilization and MAPK phosphorylation. | Pro-inflammatory. |
| PAR2-AP | Synthetic Agonist | PAR2 | Rapid and transient Ca2+ mobilization and MAPK phosphorylation. | Pro-inflammatory. |
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for this compound and its comparators, focusing on their effects on intracellular calcium mobilization, a primary readout of PAR2 activation.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Intracellular Ca2+ Mobilization (as an agonist) | A2058-PAR2 | EC50 | 2.1 ± 0.17 µM | [4] |
| This compound | Inhibition of PAR2-AP induced Ca2+ Mobilization | HT-29 | IC50 | 2.1 µM | [4] |
| GB110 | Intracellular Ca2+ Mobilization | HT-29 | EC50 | ~200 nM (0.2 µM) | [5][6] |
| GB88 | Inhibition of Trypsin/2f-LIGRLO-NH2/GB110 induced Ca2+ Mobilization | HT-29 | IC50 | ~2 µM | [5][6] |
| Trypsin | Intracellular Ca2+ Mobilization | HT-29 | EC50 | 6 ± 0.5 nM | [5] |
| 2f-LIGRLO-NH2 (PAR2-AP) | Intracellular Ca2+ Mobilization | HT-29 | EC50 | 210 ± 30 nM | [5] |
Signaling Pathways and Experimental Workflows
The dualistic behavior of this compound can be understood by examining the downstream signaling pathways of PAR2. Activation of PAR2 can lead to both G-protein-dependent and β-arrestin-dependent signaling. The G-protein pathway often leads to acute cellular responses, while the β-arrestin pathway is typically involved in receptor desensitization, internalization, and G-protein-independent signaling. The prolonged engagement of β-arrestin by this compound is a key factor in its unique pharmacological profile.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased vascular permeability by a specific agonist of protease-activated receptor-2 in rat hindpaw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice expressing fluorescent PAR2 reveal that endocytosis mediates colonic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
GB83: A Comparative Analysis of its Cross-Reactivity with Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity Profile of GB83
This guide provides a comprehensive comparison of the cross-reactivity of this compound with protease-activated receptors (PARs), a family of G protein-coupled receptors involved in a wide range of physiological and pathological processes. Initially identified as a selective antagonist of PAR2, recent studies have revealed a more complex pharmacological profile for this compound, highlighting the importance of thorough cross-reactivity assessment in drug development. This document summarizes the current experimental evidence on the interaction of this compound with PAR1, PAR2, PAR3, and PAR4, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Summary of this compound Cross-Reactivity with Protease-Activated Receptors
The following table summarizes the known activities of this compound at the four main protease-activated receptors based on available experimental data. It is important to note that while extensive research has been conducted on PAR1, PAR2, and PAR4, there is currently no available experimental data on the direct interaction of this compound with PAR3.
| Receptor | This compound Activity | IC50 / EC50 | Key Findings |
| PAR1 | Positive Allosteric Modulator | Not applicable | This compound does not activate PAR1 directly but enhances its activation by thrombin and PAR1-activating peptides.[1] |
| PAR2 | Agonist | IC50: ~2.1 µM (as an inhibitor of PAR2-AP induced Ca2+ increase); Agonist activity observed at similar concentrations. | Initially identified as an antagonist, this compound is now understood to be a bona fide agonist of PAR2, inducing a unique signaling profile characterized by delayed and sustained intracellular calcium mobilization, receptor desensitization, and internalization.[1][2] |
| PAR3 | No Data Available | Not applicable | To date, no studies have been published that directly investigate the interaction of this compound with PAR3. |
| PAR4 | No direct agonistic activity observed | Not applicable | This compound did not induce the internalization of PAR4, suggesting it does not act as a direct agonist for this receptor.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PAR2 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the summary of this compound's cross-reactivity.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor, such as the PARs.
-
Cell Culture: Human cell lines endogenously expressing a specific PAR (e.g., HT-29 cells for PAR2) or HEK293 cells stably transfected to express a single PAR subtype are cultured in appropriate media.
-
Cell Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound or other test compounds at various concentrations are then added to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist) values.
Receptor Internalization Assay
This assay visualizes and quantifies the translocation of receptors from the cell surface to intracellular compartments upon agonist stimulation.
-
Cell Line Generation: Cell lines (e.g., HT-29 or HEK293) are stably transfected with a construct encoding a PAR fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP) at the C-terminus.
-
Cell Plating: The fluorescently-tagged PAR expressing cells are seeded onto glass-bottom dishes or multi-well plates suitable for live-cell imaging.
-
Live-Cell Imaging: Cells are imaged using a confocal or high-content imaging system. A baseline image is captured to show the initial cell surface localization of the receptor.
-
Compound Treatment: this compound or a known PAR agonist is added to the cells, and time-lapse imaging is initiated.
-
Image Analysis: The translocation of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles (endosomes) is observed and quantified over time. This can be done by measuring the decrease in membrane fluorescence or the increase in the number and intensity of intracellular fluorescent puncta.
-
Selectivity Assessment: This assay is performed on cell lines expressing each of the four PARs to determine if this compound induces internalization, indicating agonistic activity. The finding that this compound did not induce internalization of PAR4-GFP suggests a lack of direct agonism at this receptor.[2]
Conclusion
The pharmacological profile of this compound is more nuanced than its initial classification as a PAR2 antagonist suggested. Current evidence firmly establishes it as a PAR2 agonist with a distinct signaling signature and as a positive allosteric modulator of PAR1.[1][2] Furthermore, it does not appear to directly activate PAR4.[2] A significant knowledge gap remains concerning its interaction with PAR3. Future research should focus on evaluating the activity of this compound at PAR3 to complete its cross-reactivity profile. This will be crucial for the interpretation of in vivo studies and for the potential development of more selective PAR-targeting therapeutics. Researchers utilizing this compound should be aware of its multifaceted activity to ensure accurate interpretation of their experimental results.
References
Unveiling PAR2 Dynamics: A Guide to Confirming GB83-Induced Internalization with Microscopy
For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of therapeutic compounds is paramount. This guide provides a comprehensive comparison of methodologies to confirm and quantify the internalization of Protease-Activated Receptor 2 (PAR2) induced by the agonist GB83. We present detailed experimental protocols, comparative data, and visual workflows to facilitate your research in this area.
Initially identified as a Protease-Activated Receptor 2 (PAR2) antagonist, this compound has been demonstrated to be a bona fide agonist, eliciting unique signaling and internalization pathways.[1][2] Unlike the transient internalization seen with PAR2-activating peptides (PAR2-AP), this compound, similar to trypsin, induces a more sustained endocytosis of the receptor.[1][2] This prolonged internalization and a subsequent delayed recovery of PAR2 to the cell surface are key characteristics of this compound's mechanism of action.[1] Visualizing and quantifying this process is crucial for a thorough understanding of its pharmacological profile.
This guide focuses on microscopy-based techniques, particularly live-cell imaging and immunofluorescence, as primary methods for observing and quantifying this compound-induced PAR2 internalization. We also briefly explore alternative, non-microscopy-based methods that can provide complementary quantitative data.
Comparative Analysis of PAR2 Internalization
Microscopy reveals distinct kinetics of PAR2 internalization depending on the agonist. While PAR2-AP induces a rapid but transient internalization, this compound and the physiological agonist trypsin cause a more prolonged sequestration of the receptor inside the cell. This sustained internalization is a critical factor in the long-term desensitization of the receptor.
Quantitative Data Summary
The following table summarizes quantitative data on PAR2 internalization induced by various agonists, as measured by the fold change in intracellular fluorescent puncta observed via microscopy.
| Agonist | Concentration | Time Point | Fold Change in Intracellular Puncta (Mean ± SEM) | Reference |
| This compound | 30 µM | 60 min | ~4.5 ± 0.5 | [3] |
| Trypsin | 30 U/mL | 60 min | ~4.8 ± 0.6 | [3] |
| PAR2-AP | 30 µM | 60 min | ~3.0 ± 0.4 | [3] |
| Vehicle | - | 60 min | ~1.0 (baseline) | [3] |
Visualizing the Molecular Cascade and Experimental Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams, generated using the DOT language, illustrate the PAR2 signaling pathway leading to internalization and a typical workflow for its microscopic confirmation.
References
Validating the Specificity of the PAR2 Modulator GB83 Using PAR2 Knockout Cells: A Comparative Guide
Introduction: A Paradigm Shift in Understanding GB83
Initially characterized as a potent antagonist of Protease-Activated Receptor 2 (PAR2), recent compelling evidence has redefined the pharmacological profile of this compound.[1][2][3][4] Groundbreaking studies have revealed that this compound is, in fact, a bona fide agonist of PAR2, exhibiting a unique mechanism of action that leads to rapid receptor desensitization and internalization.[1][3][4] This activity likely explains why it was previously mistaken for an antagonist.[2][4]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to unequivocally validate the on-target specificity of this compound using PAR2 knockout cells. This cellular model is the gold standard for confirming that the observed effects of a compound are mediated exclusively through its intended target. We will compare the cellular responses to this compound in wild-type cells versus PAR2 knockout cells and provide the experimental framework for such validation.
The Unique Agonism of this compound
This compound's interaction with PAR2 is distinct from that of other common agonists like trypsin or PAR2-activating peptides (PAR2-APs). While typical agonists induce rapid and transient signaling, this compound elicits a delayed and sustained cellular response.[2][4] Key characteristics of this compound's agonistic activity include:
-
Sustained Intracellular Calcium Increase: Unlike the sharp, quick peak seen with PAR2-APs, this compound induces a slower, more prolonged elevation of intracellular calcium.[2][4]
-
Delayed MAPK/ERK Phosphorylation: The activation of downstream signaling pathways, such as the phosphorylation of ERK1/2, occurs with a noticeable delay compared to other agonists.[2]
-
Pronounced Receptor Internalization: this compound is a potent inducer of PAR2 endocytosis and colocalization with β-arrestin, leading to a significant delay in the recovery of PAR2 on the cell surface.[1][2] This sustained internalization and desensitization contribute to its apparent "antagonistic" effects in certain experimental setups.[2]
Validating this compound Specificity: The Crucial Role of PAR2 Knockout Cells
To confirm that this compound's effects are specifically mediated by PAR2, a comparative experiment using wild-type (WT) cells endogenously expressing PAR2 and a corresponding PAR2 knockout (KO) cell line is essential. The principle is straightforward: a PAR2-specific effect of this compound will be observed in WT cells but will be absent in PAR2 KO cells.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the PAR2-specific effects of this compound.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from experiments designed to validate this compound's specificity.
Table 1: Intracellular Calcium Mobilization
| Cell Line | Treatment | Peak [Ca²⁺] Increase (Relative Fluorescence Units) |
| Wild-Type (WT) | Vehicle | Baseline |
| This compound (10 µM) | Significant Increase | |
| PAR2-AP (30 µM) | Significant Increase | |
| PAR2 Knockout (KO) | Vehicle | Baseline |
| This compound (10 µM) | No Significant Increase | |
| PAR2-AP (30 µM) | No Significant Increase |
This table demonstrates that this compound-induced calcium signaling is dependent on the presence of PAR2.
Table 2: ERK1/2 Phosphorylation
| Cell Line | Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Vehicle) |
| Wild-Type (WT) | Vehicle | 1.0 |
| This compound (10 µM) | > 3.0 | |
| Trypsin (30 U/mL) | > 4.0 | |
| PAR2 Knockout (KO) | Vehicle | 1.0 |
| This compound (10 µM) | ~ 1.0 (No significant change) | |
| Trypsin (30 U/mL) | ~ 1.0 (No significant change) |
This table shows that this compound's ability to activate the MAPK pathway is abrogated in cells lacking PAR2.
Comparison with Other PAR2 Ligands
This compound's unique profile becomes clearer when compared to other PAR2 modulators.
| Ligand | Class | Key Characteristics |
| This compound | Agonist | Delayed, sustained signaling; strong desensitization and internalization.[2][4] |
| Trypsin | Agonist (Protease) | Irreversible activation; rapid and transient signaling.[2] |
| PAR2-AP | Agonist (Peptide) | Reversible activation; rapid and transient signaling.[2] |
| GB88 | Biased Antagonist | Selectively inhibits Gq/11 signaling while acting as an agonist for other pathways (e.g., ERK, Rho).[5][6] |
| AZ3451 | Antagonist | Potently blocks PAR2 activation by agonists like PAR2-AP and this compound.[3] |
PAR2 Signaling Pathway
Protease-Activated Receptor 2 is a G-protein-coupled receptor (GPCR) that, upon activation, can signal through multiple pathways to elicit a wide range of cellular responses.[7][8]
Experimental Protocols
Cell Culture and PAR2 Knockout Generation
-
Cell Lines: Use a cell line with robust endogenous PAR2 expression, such as the human colorectal adenocarcinoma cell line HT-29.
-
PAR2 Knockout: Generate a stable PAR2 knockout HT-29 cell line using CRISPR/Cas9 technology targeting an early exon of the F2RL1 gene (the gene encoding PAR2).
-
Validation: Confirm the knockout by sequencing the targeted genomic region and performing Western blot analysis to verify the absence of PAR2 protein expression.
-
Culture Conditions: Culture both wild-type and PAR2 KO cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
Intracellular Calcium Imaging
-
Cell Plating: Seed WT and PAR2 KO HT-29 cells onto 96-well black-walled, clear-bottom plates and grow to 90-95% confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, place the plate into a fluorescence plate reader. Record a baseline fluorescence for 30 seconds.
-
Measurement: Use an automated injection system to add this compound (final concentration 10 µM) or a positive control (e.g., PAR2-AP, 30 µM). Immediately begin recording fluorescence intensity every 2 seconds for at least 3 minutes.
-
Analysis: Calculate the change in fluorescence relative to the baseline. The peak fluorescence intensity reflects the maximum intracellular calcium concentration.
Western Blot for Phospho-ERK1/2
-
Cell Treatment: Plate WT and PAR2 KO cells in 6-well plates. Once confluent, serum-starve the cells for 12-18 hours. Treat the cells with this compound (10 µM) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band densities using image analysis software and express the results as a ratio of p-ERK1/2 to total ERK1/2.
By employing these rigorous validation strategies, researchers can confidently ascertain the PAR2-specific activity of this compound and further elucidate its unique role as a PAR2 agonist in various physiological and pathological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
A Comparative Analysis of GB83 and Known PAR2 Antagonists: A Paradigm Shift in Understanding
A critical update on the classification of GB83 is necessary for a precise comparative analysis. Initially developed and reported as a non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), recent comprehensive studies have reclassified this compound as a bona fide PAR2 agonist.[1][2][3][4] This guide provides a comparative analysis based on this new understanding, contrasting the unique agonist action of this compound with the mechanisms of true PAR2 antagonists. This information is pivotal for researchers in inflammation, pain, and other PAR2-associated pathologies.
This compound's reclassification stems from observations that it directly activates PAR2, leading to downstream signaling events such as increased intracellular calcium and phosphorylation of MAPKs.[2][3] However, its pharmacological profile is distinct from other agonists. This compound induces a delayed and sustained receptor activation, leading to prolonged desensitization and internalization of PAR2.[2][4] This sustained desensitization is likely why it was previously mistaken for an antagonist, as it renders the receptor unresponsive to subsequent stimulation.
This guide will compare the functional characteristics of this compound with established PAR2 antagonists, providing a clear overview of their distinct mechanisms and effects on PAR2 signaling.
Quantitative Comparison of this compound and Known PAR2 Antagonists
The following table summarizes the key quantitative and qualitative differences between this compound and other well-characterized PAR2 antagonists. It is important to note that the IC50 value for this compound reflects its ability to inhibit PAR2 signaling induced by other agonists, a consequence of its unique agonist-induced desensitization mechanism.
| Compound | Class | Mechanism of Action | IC50 / Ki | Target Cell/System | Reference |
| This compound | Agonist | Induces sustained PAR2 activation, leading to prolonged receptor desensitization and internalization.[1][2] | ~2 µM (functional inhibition) | HT-29 cells | [3][5] |
| GB88 | Antagonist | Non-peptide, selective PAR2 antagonist.[6] Inhibits Ca2+ release.[7] | ~2-9 µM | HT-29 and other human cell lines | [8] |
| AZ3451 | Antagonist | Potent and selective PAR2 antagonist. | 23 nM | Not specified | [6] |
| I-191 | Antagonist | Potent and selective PAR2 antagonist. | Not specified | Not specified | [6] |
| K-14585 | Antagonist | Peptide-mimetic competitive antagonist. | Ki = 0.627 µM | Human PAR2 | [9] |
| C391 | Antagonist | Potent PAR2 antagonist. | 1.30 µM | 16HBE14o- cells | [10] |
| ENMD-1068 | Antagonist | First-generation non-peptide antagonist. | 5 mM | Not specified | [11] |
| FSLLRY-NH2 | Antagonist | Peptide-based antagonist. | 50-200 µM | KNRK cells | [11][12] |
PAR2 Signaling Pathway and Modulation
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin.[13] This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling through various G-protein-dependent and independent pathways, including Gαq, Gαs, Gαi, and β-arrestin.[7][14][15] These pathways regulate a multitude of cellular responses, including inflammation, pain, and cell proliferation.[13][14]
The diagram below illustrates the canonical PAR2 signaling pathway and the points of intervention for agonists and antagonists.
Experimental Protocols
The evaluation of compounds targeting PAR2 typically involves a series of in vitro assays to determine their functional effects on receptor activation and downstream signaling.
Experimental Workflow for Assessing PAR2 Modulators
The following diagram outlines a typical workflow for characterizing a novel compound as a PAR2 agonist or antagonist.
Key Experimental Methodologies
1. Intracellular Calcium Mobilization Assay: This is a primary functional assay to assess PAR2 activation, as the receptor predominantly couples to Gαq, leading to an increase in intracellular calcium ([Ca2+]i).[16][17]
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) endogenously expressing PAR2, or HEK293 cells stably transfected with human PAR2 are commonly used.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
The dye is washed off, and cells are incubated in a buffer.
-
To test for agonist activity , the compound (e.g., this compound) is added at various concentrations, and the change in fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
To test for antagonist activity , cells are pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) before the addition of a known PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2). The inhibition of the agonist-induced calcium response is quantified.
-
-
Data Analysis: Dose-response curves are generated to calculate EC50 values for agonists and IC50 values for antagonists.[18]
2. ERK1/2 Phosphorylation Assay (MAPK Pathway): Activation of the MAPK pathway is another key downstream event of PAR2 signaling.[3]
-
Protocol:
-
PAR2-expressing cells are serum-starved for several hours to reduce basal phosphorylation levels.
-
Cells are treated with the test compound (for agonist activity) or pre-treated with the compound followed by a known agonist (for antagonist activity) for a short period (e.g., 5-15 minutes).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
-
Data Analysis: The band intensity of p-ERK is normalized to the total ERK band intensity to determine the extent of ERK1/2 phosphorylation.
3. β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in receptor desensitization and G-protein-independent signaling.[1][15]
-
Methodology: Assays often utilize technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Principle: PAR2 is tagged with a luminescent or fluorescent donor molecule (e.g., Renilla luciferase), and β-arrestin is tagged with a corresponding acceptor molecule (e.g., YFP). Upon receptor activation and β-arrestin recruitment, the donor and acceptor come into close proximity, generating a measurable signal.
-
Data Analysis: The change in the BRET or EFC signal is measured to quantify the extent of β-arrestin recruitment in response to compound treatment.
References
- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [mdpi.com]
- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 15. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Nature of GB83: A Guide to Understanding its Reproducibility in PAR2 Signaling
For decades, the scientific community has utilized GB83 as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and cancer. However, recent groundbreaking research has unveiled a more complex and nuanced role for this compound, repositioning it as a biased agonist. This revelation provides a critical framework for understanding the historical variability and often conflicting results observed across different laboratory settings. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's effects, contrasting its unique agonist profile with classical PAR2 agonists and true antagonists, thereby offering insights into the reproducibility of its actions.
The key to understanding the varied effects of this compound lies in its nature as a biased agonist. Unlike traditional agonists that activate all downstream signaling pathways of a receptor, a biased agonist preferentially activates a subset of these pathways. In the case of this compound, it induces a slow and sustained intracellular calcium signal and prolonged phosphorylation of MAP kinases (ERK1/2 and p38), while also causing a significant delay in the recovery of PAR2 on the cell surface.[1] This prolonged desensitization and internalization of the receptor is likely the reason for its previously reported antagonist-like effects in many experimental models.
Unraveling the Agonist Activity of this compound: A Comparative Analysis
To appreciate the unique signaling signature of this compound, it is essential to compare its effects with well-characterized PAR2 agonists, such as the serine protease Trypsin and the synthetic PAR2-activating peptide (PAR2-AP), as well as with bona fide PAR2 antagonists.
Quantitative Comparison of PAR2 Ligand Effects
The following tables summarize the key quantitative differences in the cellular responses induced by this compound, Trypsin, PAR2-AP, and the effects of a true PAR2 antagonist, AZ3451.
| Ligand | Intracellular Calcium (Ca²⁺) Mobilization | ERK1/2 Phosphorylation | p38 MAPK Phosphorylation | PAR2 Recovery on Cell Surface |
| This compound | Slow, sustained increase | Sustained phosphorylation | Prolonged activation | Significantly delayed |
| Trypsin | Rapid, transient increase | Transient phosphorylation | Transient activation | Delayed |
| PAR2-AP | Rapid, transient increase | Transient phosphorylation | Transient activation | Rapid |
| AZ3451 (Antagonist) | Blocks Ca²⁺ increase induced by agonists | Inhibits agonist-induced phosphorylation | Inhibits agonist-induced phosphorylation | No direct effect |
This table provides a qualitative summary based on the findings of Heo et al. (2022). Quantitative values can vary depending on the cell type and experimental conditions.
| Parameter | This compound | Trypsin | PAR2-AP | AZ3451 (Antagonist) |
| EC₅₀ / IC₅₀ | EC₅₀ for Ca²⁺: ~μM range | EC₅₀ for Ca²⁺: ~nM range | EC₅₀ for Ca²⁺: ~μM range | IC₅₀: ~23 nM |
| Time to Peak Ca²⁺ | > 60 seconds | < 20 seconds | < 20 seconds | N/A |
| Duration of Signal | Prolonged | Transient | Transient | N/A |
EC₅₀ and IC₅₀ values are approximate and can differ significantly between cell lines and assay formats.
The "Antagonist" Facade of this compound
The historical classification of this compound as a PAR2 antagonist stems from its ability to inhibit PAR2-mediated responses in various assays. This is now understood to be a consequence of its potent and prolonged desensitization of the receptor. By inducing a sustained internalization of PAR2, this compound effectively reduces the pool of receptors available on the cell surface to respond to other agonists. This "functional antagonism" is distinct from the mechanism of true competitive antagonists, which directly block the receptor's active site.
Comparison with True PAR2 Antagonists
| Feature | This compound (Biased Agonist) | AZ3451 / I-191 (True Antagonists) |
| Mechanism of Action | Activates PAR2 leading to prolonged desensitization and internalization. | Competitively or allosterically blocks the PAR2 active site, preventing agonist binding and activation. |
| Intrinsic Activity | Possesses agonist activity, particularly for Ca²⁺ and MAPK pathways. | Lacks intrinsic agonist activity. |
| Effect on Agonist Binding | Does not directly block the binding of other agonists but reduces the number of available receptors over time. | Directly competes with agonists for receptor binding. |
Experimental Protocols: A Foundation for Reproducibility
To aid researchers in consistently evaluating the effects of this compound and other PAR2 modulators, detailed experimental protocols for key assays are provided below. Adherence to standardized protocols is crucial for minimizing inter-laboratory variability.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the initial activation of PAR2, which primarily couples to Gαq and leads to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Plate PAR2-expressing cells (e.g., HT-29, HEK293-PAR2) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Cell Washing: Gently wash the cells twice with the buffer to remove excess dye.
-
Compound Addition: For antagonist testing, pre-incubate cells with the antagonist (e.g., AZ3451) for a specified time.
-
Signal Detection: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Inject the agonist (this compound, Trypsin, or PAR2-AP) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak response and the area under the curve to quantify the magnitude and duration of the signal.
Western Blot for MAPK/ERK Phosphorylation
This method quantifies the activation of the downstream MAPK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Grow PAR2-expressing cells to near confluence in 6-well plates. Starve the cells in serum-free media for several hours before treatment. Treat cells with the respective ligands (this compound, Trypsin, PAR2-AP) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and an indicator of biased signaling.
Methodology:
-
Assay Principle: Utilize a system that generates a detectable signal upon the interaction of PAR2 and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays (e.g., PathHunter®).
-
Cell Transfection: Co-transfect cells with plasmids encoding a tagged PAR2 (e.g., PAR2-Rluc) and a tagged β-arrestin (e.g., β-arrestin-YFP for BRET).
-
Agonist Treatment: Plate the transfected cells and treat with a range of agonist concentrations.
-
Signal Detection: Measure the resulting signal (e.g., the BRET ratio) using a plate reader.
-
Data Analysis: Generate dose-response curves to determine the potency (EC₅₀) and efficacy of each agonist in recruiting β-arrestin.
Visualizing the Signaling Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling GB83
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of GB83.
This document provides crucial safety and logistical information for the handling of this compound, a PAR2 agonist. While some suppliers classify this compound as a non-hazardous substance, the potential hazards of many research chemicals are not fully known.[1][2] Therefore, a cautious approach to handling is essential to ensure laboratory safety. All personnel should be thoroughly trained on the procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on a precautionary approach, treating the substance as potentially hazardous until more comprehensive safety data is available.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn. |
| Respiratory | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably a fume hood.[2] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
